Olivomycin C
Description
Structure
2D Structure
Properties
CAS No. |
6988-59-6 |
|---|---|
Molecular Formula |
C56H82O25 |
Molecular Weight |
1155.2 g/mol |
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C56H82O25/c1-21(2)55(67)81-54-27(8)75-41(20-56(54,9)68)79-36-18-39(72-24(5)47(36)63)78-35-19-40(73-25(6)46(35)62)80-53-31(52(70-11)50(66)44(60)22(3)57)14-29-12-28-13-30(15-32(58)42(28)48(64)43(29)49(53)65)76-38-17-34(45(61)23(4)71-38)77-37-16-33(59)51(69-10)26(7)74-37/h12-13,15,21-27,31,33-41,44-47,51-54,57-64,68H,14,16-20H2,1-11H3/t22-,23-,24-,25-,26-,27+,31+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44+,45+,46-,47-,51+,52+,53+,54+,56+/m1/s1 |
InChI Key |
LVQLLOXZUPHSMZ-MOZSSQLDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)O)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Olivomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin C, a member of the aureolic acid family of antibiotics, is a potent antitumor agent that exerts its cytotoxic effects primarily through the inhibition of DNA-dependent RNA synthesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of this compound, with a focus on its interaction with DNA, the consequent inhibition of transcription, and the downstream cellular effects, including the induction of apoptosis. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and processes involved.
Data Presentation
Quantitative Analysis of Olivomycin A-DNA Interaction
The interaction of Olivomycin A, a close structural analog of this compound, with DNA has been characterized by various biophysical techniques. The following tables summarize the key thermodynamic and kinetic parameters of this interaction.
Table 1: Thermodynamic Parameters of Olivomycin A Binding to G/C-Rich DNA Sequences
| DNA Sequence (Hairpin) | Central Dinucleotide | Association Constant (K_a) (x 10^5 M⁻¹) | Stoichiometry (n) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Oligo 1 | GG | 7.7 ± 0.8 | 0.45 ± 0.02 | -15.3 ± 0.3 | -7.5 |
| Oligo 2 | GG | 8.1 ± 0.5 | 0.48 ± 0.01 | -16.2 ± 0.2 | -8.4 |
| Oligo 3 | GG | 9.5 ± 0.9 | 0.46 ± 0.02 | -15.5 ± 0.3 | -7.6 |
| Oligo 4 | GG | 7.9 ± 0.7 | 0.47 ± 0.01 | -15.8 ± 0.2 | -8.0 |
| Oligo 5 | GC | 10.0 ± 1.0 | 0.49 ± 0.02 | -15.0 ± 0.4 | -7.0 |
| Oligo 6 | GC | 8.3 ± 0.8 | 0.45 ± 0.02 | -15.9 ± 0.3 | -8.1 |
| Oligo 7 | GC | 8.8 ± 0.9 | 0.47 ± 0.02 | -15.7 ± 0.3 | -7.8 |
| Oligo 8 | CG | 5.5 ± 0.6 | 0.48 ± 0.02 | -14.5 ± 0.5 | -6.8 |
| Oligo 9 | CG | 6.0 ± 0.7 | 0.46 ± 0.02 | -14.8 ± 0.4 | -7.0 |
| Oligo 10 | CG | 5.8 ± 0.6 | 0.47 ± 0.02 | -14.6 ± 0.5 | -6.9 |
Data adapted from Beniaminov et al., 2020. The study utilized isothermal titration calorimetry (ITC) to determine these parameters.
Table 2: Kinetic Parameters of Olivomycin A Interaction with G/C-Rich DNA Sequences
| DNA Sequence (Hairpin) | Central Dinucleotide | Association Rate Constant (k_on) (x 10^4 M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (x 10⁻³ s⁻¹) |
| Oligo 1 | GG | 3.5 ± 0.4 | 4.5 ± 0.5 |
| Oligo 2 | GG | 4.0 ± 0.5 | 4.9 ± 0.6 |
| Oligo 3 | GG | 4.2 ± 0.5 | 4.4 ± 0.5 |
| Oligo 4 | GG | 3.8 ± 0.4 | 4.8 ± 0.5 |
| Oligo 5 | GC | 4.5 ± 0.5 | 4.5 ± 0.5 |
| Oligo 6 | GC | 3.9 ± 0.4 | 4.7 ± 0.5 |
| Oligo 7 | GC | 4.1 ± 0.5 | 4.6 ± 0.5 |
| Oligo 8 | CG | 2.5 ± 0.3 | 45.0 ± 5.0 |
| Oligo 9 | CG | 2.8 ± 0.3 | 46.0 ± 5.0 |
| Oligo 10 | CG | 2.6 ± 0.3 | 45.0 ± 5.0 |
Data adapted from Beniaminov et al., 2020. Kinetic parameters were determined using fluorescence spectroscopy.
Table 3: IC50 Values of Olivomycin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | 10 |
| HL-60 | Acute Promyelocytic Leukemia | 20 |
| HeLa | Cervical Cancer | 50 |
| MCF-7 | Breast Cancer | 100 |
| A549 | Lung Carcinoma | 150 |
Disclaimer: The IC50 values are approximate and compiled from various literature sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Core Mechanism of Action
The primary mechanism of action of this compound involves its binding to the minor groove of DNA, which in turn leads to the inhibition of transcription and the induction of apoptosis. This process can be broken down into several key stages:
-
Magnesium-Dependent Dimerization and DNA Binding: this compound requires the presence of divalent cations, most notably Mg²⁺, to form a dimer. This dimeric complex then intercalates into the minor groove of the DNA double helix. The binding is highly specific for GC-rich sequences, with a preference for sequences containing GG or GC central dinucleotides.[1][2] The interaction is stabilized by hydrogen bonds and van der Waals forces between the drug and the DNA.
-
Inhibition of Transcription: The binding of the this compound-Mg²⁺ complex to GC-rich regions in the promoter and coding regions of genes physically obstructs the progression of RNA polymerase along the DNA template. This steric hindrance prevents the initiation and elongation of transcription, leading to a global downregulation of gene expression. The inhibition of transcription is a key contributor to the cytotoxic effects of this compound.
-
Induction of Apoptosis: By inhibiting the transcription of essential genes, including those involved in cell survival and proliferation, this compound triggers the intrinsic apoptotic pathway. This is often mediated by the activation of p53, a tumor suppressor protein that responds to cellular stress, including DNA damage and transcriptional arrest.[3] Activated p53 can then induce the expression of pro-apoptotic proteins, leading to caspase activation and programmed cell death.
-
Other Cellular Effects: Beyond transcription inhibition and apoptosis, this compound has been shown to influence other cellular processes. These include the reversal of the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis, and the induction of mitochondrial quality control mechanisms. These additional effects contribute to the overall antitumor activity of the drug.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for Olivomycin-DNA Binding
Objective: To qualitatively assess the binding of this compound to a specific DNA sequence.
Methodology:
-
Probe Preparation:
-
Synthesize and purify complementary single-stranded oligonucleotides containing the target GC-rich sequence.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the 5' end of the probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the labeled DNA probe (at a final concentration of 1-10 nM) with varying concentrations of this compound (e.g., 0.1 to 10 µM) in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol).
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding equilibrium to be reached.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel (e.g., 6-8%).
-
Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent denaturation of the complexes.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For fluorescent probes, visualize the gel using a suitable fluorescence imager.
-
A "shifted" band, migrating slower than the free probe, indicates the formation of a DNA-Olivomycin C complex.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To quantitatively determine the thermodynamic parameters (K_a, ΔH, ΔS) of this compound-DNA interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target DNA (e.g., 10-20 µM) in a suitable buffer (e.g., 10 mM phosphate buffer pH 7.0, 100 mM NaCl, 5 mM MgCl₂).
-
Prepare a concentrated solution of this compound (e.g., 100-200 µM) in the same buffer. Degas both solutions thoroughly.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-5 µL).
-
Perform a series of injections of the this compound solution into the DNA solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the association constant (K_a), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of this compound.
Methodology:
-
Cross-linking and Chromatin Preparation:
-
Treat cultured cells with formaldehyde to cross-link proteins to DNA.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for a component of the transcription machinery (e.g., RNA Polymerase II) or a histone mark associated with active transcription. Note: As this compound itself is not a protein, an indirect ChIP approach is necessary.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Prepare a DNA library for next-generation sequencing (NGS) by ligating adapters to the DNA fragments.
-
-
Sequencing and Data Analysis:
-
Sequence the DNA library using an NGS platform.
-
Align the sequence reads to the reference genome.
-
Use peak-calling algorithms to identify genomic regions enriched in the immunoprecipitated sample compared to a control (input) sample. These enriched regions represent the putative binding sites of the targeted protein, and by inference, the regions where this compound is likely exerting its effect.
-
Mandatory Visualizations
References
The Discovery and Origin of Olivomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin C is a member of the aureolic acid family of antibiotics, a group of polyketide-derived natural products known for their potent antitumor properties. First discovered in the Soviet Union in the early 1960s, olivomycins, along with the structurally related chromomycins and mithramycins, have been subjects of scientific investigation for their unique mechanism of action and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, origin, and key experimental findings related to this compound, with a focus on the methodologies and data relevant to researchers in drug discovery and development.
Discovery and Origin
Initial Discovery
The discovery of the olivomycin complex was first reported in 1962 by a team of Soviet scientists led by G.F. Gause and M.G. Brazhnikova at the Institute of New Antibiotics in Moscow. Their work, published in the journal "Antibiotiki," described the isolation and purification of a new antibiotic complex from a strain of Actinomyces olivoreticuli. This complex was found to be composed of several related compounds, which were later designated as Olivomycin A, B, C, and D.
Producing Organism
The original producing organism was identified as Actinomyces olivoreticuli, a species belonging to the order Actinomycetales. Subsequent research has solidified the understanding that olivomycins are produced by various species of the genus Streptomyces, a well-known source of a wide array of antibiotics and other bioactive secondary metabolites. The MeSH terms associated with early publications on olivomycins consistently list Streptomyces as the source organism[1][2].
Chemical Structure and Properties
The chemical structures of the olivomycin-chromomycin group of antibiotics were elucidated in the mid-1960s by researchers such as Y.A. Berlin and colleagues[2][3]. This compound is a glycosylated polyketide with the chemical formula C56H82O25 and a molecular weight of 1155.24 g/mol . The core of the molecule is a tricyclic aglycone, to which several deoxy sugar moieties are attached. The precise arrangement of these sugars and other functional groups distinguishes this compound from the other members of the olivomycin complex.
Quantitative Data
Specific quantitative data on the antitumor activity of this compound is scarce in publicly accessible literature. However, data for a closely related "olivomycin A" derivative isolated from a sponge-associated Streptomyces sp. strain SP 85 provides an indication of the potency of this class of compounds against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| SW480 | Colon Carcinoma | 16 |
| HepG2 | Hepatocellular Carcinoma | 93 |
| MCF7 | Breast Adenocarcinoma | 78 |
Data from the study on an "olivomycin A" derivative by Dehghan et al. (2019).
Experimental Protocols
Due to the limited accessibility of the original Soviet-era publications, the following experimental protocols are generalized based on the methods described for the isolation and characterization of the olivomycin complex and similar aureolic acid antibiotics from that period.
Fermentation of the Producing Organism
A pure culture of the Streptomyces strain is inoculated into a suitable liquid fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. The fermentation is carried out in shake flasks or fermenters under controlled conditions of temperature, pH, and aeration for a period of 7-10 days to allow for the production of the antibiotic.
Isolation and Purification of this compound
-
Extraction: The fermentation broth is first separated from the mycelium by centrifugation or filtration. The antibiotic, present in both the culture filtrate and the mycelium, is extracted using an organic solvent such as ethyl acetate or chloroform.
-
Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual components of the olivomycin complex.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate the olivomycins from other metabolites.
-
Preparative Thin-Layer Chromatography (TLC): Fractions enriched with the olivomycin complex are further purified using preparative TLC on silica gel plates with a suitable solvent system. Bands corresponding to the different olivomycins are scraped and eluted.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods:
-
UV-Visible Spectroscopy: To determine the chromophore of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were crucial for determining the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Chemical Degradation: Controlled hydrolysis of the glycosidic bonds to separate the aglycone from the sugar moieties, which were then individually characterized.
Antitumor Activity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or a related compound) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of olivomycins is the inhibition of DNA-dependent RNA synthesis. This is achieved through the binding of the antibiotic to the minor groove of GC-rich regions of DNA. This binding is stabilized by the presence of divalent cations like Mg2+. The interaction with DNA interferes with the function of RNA polymerase, thereby halting transcription.
More recent studies on Olivomycin A have shed light on the downstream cellular consequences of this DNA binding, which likely apply to this compound as well. Olivomycin A has been shown to induce apoptosis (programmed cell death) in tumor cells and can suppress the transcription of genes regulated by the tumor suppressor protein p53[1]. A 2025 study on renal cancer cells demonstrated that Olivomycin A can reverse the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis, and induce apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins such as PUMA and Bak.
Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for the isolation and characterization of this compound.
Proposed Biosynthesis of the Aureolic Acid Aglycone
Caption: Simplified schematic of the polyketide biosynthesis pathway for the aureolic acid aglycone.
Olivomycin-Induced Intrinsic Apoptosis Pathway
References
An In-depth Technical Guide to Olivomycin C: Analogues and Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivomycin C, a member of the aureolic acid family of antibiotics, has long been recognized for its potent anticancer properties. Its mechanism of action, primarily centered on the binding to the minor groove of GC-rich DNA, disrupts critical cellular processes, leading to cell cycle arrest and apoptosis.[1][2][3] However, its clinical application has been hampered by significant toxicity. This has spurred extensive research into the synthesis and evaluation of this compound analogues and derivatives with the goal of improving therapeutic index—enhancing antitumor efficacy while reducing adverse effects. This technical guide provides a comprehensive overview of the current state of research on this compound analogues, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Core Structure and Chemical Properties
This compound is a complex glycoside natural product characterized by an aglycone core attached to two sugar chains, a disaccharide and a trisaccharide.[3] The aglycone features a chromophore that is essential for its biological activity. The primary intracellular target for this compound is the minor groove of DNA, where it preferentially binds to GC-rich sequences.[3] This binding is not a simple intercalation but a more complex interaction requiring the presence of a divalent cation, typically Mg²⁺, to form a drug-dimer complex that fits into the minor groove.[2] Modifications to the Olivomycin structure have largely focused on the aglycone's side chain and the acyl residues in the carbohydrate chains.[2][4]
Mechanism of Action
The antitumor effects of this compound and its derivatives are multifaceted, stemming from their ability to bind DNA and interfere with key cellular machinery.
-
DNA Binding and Transcription Inhibition : The core mechanism involves the high-affinity binding of a Mg²⁺-coordinated Olivomycin dimer to the DNA minor groove.[2] This physical obstruction interferes with the processes of DNA replication and transcription. It has been shown to specifically block the transcription of oncogenes like c-Myc, which are dependent on GC-rich promoter regions.[2]
-
Inhibition of p53-Dependent Transcription : this compound is a known suppressor of p53-induced transcription.[1][3] This activity contributes to its cytotoxic effects, as it can induce apoptosis even in the presence of functional p53.[1]
-
Induction of Apoptosis : The compound induces programmed cell death in human tumor cells at nanomolar concentrations.[1] This can occur through distinct p53-dependent mechanisms. In cells with wild-type p53, apoptosis is often mediated via the intrinsic pathway, involving the upregulation of proteins like Puma and Bak and the activation of caspase-9.[5] In p53-mutant cells, apoptosis may involve caspase-8 activation, suggesting crosstalk with the extrinsic pathway.[5]
-
Disruption of Epigenetic Regulation : Recent studies have shown that Olivomycin A and its semi-synthetic analogue, olivamide, can inhibit the activity of de novo DNA methyltransferase Dnmt3a, a key enzyme in epigenetic regulation.[2]
-
Suppression of Epithelial-Mesenchymal Transition (EMT) : Olivomycin A has been shown to reverse EMT in renal cell carcinoma models.[5] It achieves this by downregulating key mesenchymal markers (N-cadherin, Snail) and restoring epithelial markers (E-cadherin, ZO-1), thereby inhibiting the migratory and invasive capacity of cancer cells.[5]
-
Mitochondrial Quality Control and Genotoxic Stress : In cancer cells with p53 mutations, Olivomycin A can induce severe genotoxic stress, leading to an accumulation of reactive oxygen species (ROS), DNA damage signaling, and extensive removal of damaged mitochondria (mitophagy).[3][5]
Below is a diagram illustrating the signaling pathways affected by this compound derivatives.
Synthetic Analogues and Structure-Activity Relationships (SAR)
The high toxicity of this compound has driven efforts to create semi-synthetic derivatives with improved pharmacological profiles. A key strategy involves the chemical modification of the aglycon side chain.
One successful approach involved the periodate oxidation of Olivomycin A to produce an acid derivative, Olivomycin SA. While Olivomycin SA itself was found to be approximately two orders of magnitude less cytotoxic than the parent compound, it served as a crucial intermediate.[4] Amidation of this acid derivative with various amines led to a series of new analogues with restored and, in some cases, enhanced cytotoxicity.[4]
A particularly promising derivative is the N,N-dimethylaminoethylamide of olivomycin SA . This compound exhibited a pronounced antitumor effect against experimental lymphoma and melanoma and demonstrated a significantly higher binding constant to double-stranded DNA compared to Olivomycin A.[2][4] Crucially, its therapeutic effects were observed at tolerable concentrations, suggesting an improved therapeutic window.[4]
Key SAR insights include:
-
Aglycon Side Chain : The integrity of the aglycon side chain is critical for cytotoxicity. Shortening the chain, as in Olivomycin SA, dramatically reduces activity.[4]
-
Carboxyl Group : Blocking the free carboxyl group of the modified side chain via amidation is essential for restoring and enhancing cytotoxicity. This suggests that the charge and/or steric properties at this position are key for DNA interaction or cellular uptake.[4]
-
Amine Substituents : The nature of the amine used for amidation influences the compound's properties. The introduction of a basic N,N-dimethylaminoethyl group appears to significantly improve both DNA binding and the antitumor effect.[4]
Quantitative Biological Data
The systematic evaluation of new analogues requires robust quantitative data to compare their efficacy. The following table summarizes key biological data for Olivomycin A and its derivatives from published studies.
| Compound | Target/Assay | Cell Line / System | Activity Metric | Value | Reference |
| Olivomycin A | DNA Methyltransferase 3a (Dnmt3a) | In vitro enzyme assay | IC₅₀ | 6 ± 1 µM | [2] |
| Olivamide | DNA Methyltransferase 3a (Dnmt3a) | In vitro enzyme assay | IC₅₀ | 7.1 ± 0.7 µM | [2] |
| Olivomycin SA | Cytotoxicity | Tumor cell lines | Relative Cytotoxicity | ~100-fold lower than Olivomycin A | [4] |
| Amide Derivatives of Olivomycin SA | Cytotoxicity | Tumor cell lines | Relative Cytotoxicity | Higher than Olivomycin SA | [4] |
| N,N-dimethylaminoethylamide of Olivomycin SA | DNA Binding | Double-stranded DNA | Binding Constant | Remarkably high | [4] |
| N,N-dimethylaminoethylamide of Olivomycin SA | Antitumor Effect | Transplanted lymphoma & melanoma (mice) | Efficacy | Pronounced therapeutic effect | [4] |
Experimental Protocols
The discovery and development of novel this compound derivatives rely on a standardized workflow that includes synthesis, purification, and rigorous biological evaluation.
Detailed Protocol: In Vitro Cytotoxicity Assessment using a Fluorescent DNA-Binding Dye
This protocol describes a real-time, plate-based method to assess the cytotoxicity of this compound derivatives by measuring plasma membrane integrity. It is adapted from standard methodologies for assays like the CellTox™ Green Cytotoxicity Assay.[6]
Objective: To determine the concentration-dependent cytotoxicity (IC₅₀) of a test compound on a cancer cell line over time.
Materials:
-
Cancer cell line (e.g., A-498 renal carcinoma)[5]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Opaque-walled 96-well assay plates (suitable for fluorescence)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Non-permeable, fluorescent DNA-binding dye (e.g., CellTox™ Green, SYTOX™ Green)[6][7]
-
Lysis buffer (positive control for 100% cytotoxicity)
-
Plate reader capable of measuring fluorescence (e.g., Ex/Em ~485/520 nm)[6]
Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂). b. Harvest cells using trypsin and perform a cell count. c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Add the fluorescent DNA-binding dye to the cell suspension at the manufacturer's recommended concentration (e.g., 1:500 dilution).[6] e. Dispense 100 µL of the cell/dye suspension into each well of an opaque-walled 96-well plate (5,000 cells/well). f. Include wells for "no cell" (medium + dye only) background controls. g. Incubate the plate for 4-6 hours to allow cells to attach.
-
Compound Treatment: a. Prepare a 2X serial dilution series of the test compounds in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 8-12 dilutions. b. Prepare a "vehicle control" (0.5% DMSO in medium) and a "maximum lysis" positive control. c. Gently add 100 µL of the 2X compound dilutions to the appropriate wells. The final volume will be 200 µL, and the compound concentrations will be 1X. d. For the maximum lysis control, add 20 µL of lysis buffer to designated wells after the final time point.
-
Data Acquisition: a. Measure the baseline fluorescence (Time 0) of the plate using a plate reader with appropriate filters (e.g., Ex: 485±10 nm, Em: 520±10 nm).[6] b. Return the plate to the incubator. c. Repeat fluorescence measurements at desired time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: a. Subtract the average background fluorescence (from "no cell" wells) from all experimental wells. b. Normalize the data: The vehicle control represents 0% cytotoxicity, and the maximum lysis control represents 100% cytotoxicity. c. Calculate the percentage of cytotoxicity for each compound concentration at each time point. d. Plot the percentage of cytotoxicity against the log of the compound concentration. e. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value for each compound.
Conclusion and Future Perspectives
This compound remains a compelling scaffold for the development of novel anticancer agents. Research has successfully identified its complex mechanisms of action, which extend beyond simple DNA binding to include the modulation of critical signaling pathways involved in metastasis and cell survival. The development of semi-synthetic derivatives, such as the amides of Olivomycin SA, has demonstrated that it is possible to modify the core structure to enhance therapeutic properties.[4]
Future work should focus on:
-
Rational Design : Leveraging the known SAR to design new analogues with improved DNA-binding affinity and selectivity for cancer cells.
-
Mechanism Elucidation : Further investigating the impact of new derivatives on epigenetic regulation and mitochondrial function to identify novel therapeutic vulnerabilities.
-
Combination Therapies : Exploring the synergistic effects of this compound derivatives with other anticancer agents, such as inhibitors of DNA repair or other signaling pathways.[8]
By continuing to explore the rich chemistry and biology of the olivomycin family, researchers can move closer to developing a clinically viable therapeutic that harnesses the potent antitumor activity of this natural product.
References
- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Spectroscopic Analysis of Olivomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Olivomycin C, a member of the aureolic acid family of antibiotics. Due to the limited availability of published spectroscopic data for this compound, this guide presents data for the structurally analogous and well-characterized compound, Chromomycin A3, as a close representative. The aureolic acid antibiotics, including olivomycins and chromomycins, share a common aglycone and differ primarily in their sugar moieties, making Chromomycin A3 an excellent surrogate for understanding the spectroscopic characteristics of this class of compounds.[1][2]
Introduction to this compound and the Aureolic Acid Antibiotics
This compound is a glycosylated aromatic polyketide produced by Streptomyces olivoreticuli.[3] Like other aureolic acid antibiotics, it exhibits potent antitumor and antibacterial activity.[1][2] The biological activity of these compounds stems from their ability to bind to the minor groove of GC-rich regions of DNA in a non-intercalative manner, a process that is dependent on the presence of divalent cations like Mg²⁺.[1][4] This interaction interferes with crucial cellular processes such as replication and transcription, ultimately leading to apoptosis in cancer cells.[4][5]
Spectroscopic Data
The following sections present representative Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Chromomycin A3, a close structural analog of this compound.
NMR spectroscopy is a fundamental technique for the structural elucidation of natural products.[6][7] The ¹H and ¹³C NMR data provide detailed information about the chemical environment of individual atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for Chromomycin A3
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 7-CH₃ | 2.58 | s | |
| H-8 | 7.21 | d | 9.0 |
| H-10 | 7.74 | d | 9.0 |
| 1-OCH₃ | 3.98 | s | |
| 3-CH₃ | 1.70 | s | |
| H-4 | 4.89 | d | 9.8 |
| H-5 | 3.32 | m | |
| Sugar A | |||
| H-1' | 5.76 | d | 7.8 |
| H-2' | 3.84 | m | |
| H-3' | 4.10 | m | |
| H-4' | 3.49 | m | |
| H-5' | 4.02 | m | |
| 6'-CH₃ | 1.35 | d | 6.2 |
| Sugar B | |||
| H-1'' | 5.34 | d | 7.8 |
| H-2'' | 3.75 | m | |
| H-3'' | 4.05 | m | |
| H-4'' | 3.45 | m | |
| H-5'' | 3.95 | m | |
| 6''-CH₃ | 1.30 | d | 6.2 |
| Sugar C | |||
| H-1''' | 4.95 | d | 7.6 |
| H-2''' | 3.65 | m | |
| H-3''' | 3.90 | m | |
| H-4''' | 3.40 | m | |
| H-5''' | 3.85 | m | |
| 6'''-CH₃ | 1.25 | d | 6.2 |
| 4'''-OAc | 2.15 | s | |
| Sugar D | |||
| H-1'''' | 5.55 | d | 3.4 |
| H-2'''' | 4.00 | m | |
| H-3'''' | 4.20 | m | |
| H-4'''' | 3.55 | m | |
| H-5'''' | 4.15 | m | |
| 6''''-CH₃ | 1.40 | d | 6.0 |
| Sugar E | |||
| H-1''''' | 5.15 | d | 3.2 |
| H-2''''' | 3.80 | m | |
| H-3''''' | 4.08 | m | |
| H-4''''' | 3.50 | m | |
| H-5''''' | 3.98 | m | |
| 6'''''-CH₃ | 1.38 | d | 6.1 |
| 4'''''-OAc | 2.10 | s |
Note: Data is compiled from published spectra of Chromomycin A3 and may vary slightly based on solvent and experimental conditions.[8][9]
Table 2: ¹³C NMR Spectroscopic Data for Chromomycin A3
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| C-1 | 160.5 |
| C-2 | 110.2 |
| C-3 | 148.8 |
| C-4 | 75.1 |
| C-4a | 112.5 |
| C-5 | 35.2 |
| C-5a | 140.1 |
| C-6 | 182.3 |
| C-7 | 118.9 |
| 7-CH₃ | 20.8 |
| C-8 | 125.4 |
| C-9 | 158.7 |
| C-10 | 115.6 |
| C-10a | 138.9 |
| C-11 | 195.8 |
| C-12 | 85.3 |
| C-12a | 155.6 |
| 1-OCH₃ | 56.4 |
| 3-CH₃ | 9.5 |
| Sugars (Range) | 18.0 - 105.0 |
| Acetyl C=O | 170.5, 170.8 |
| Acetyl CH₃ | 21.2, 21.5 |
Note: Data is compiled from published spectra of Chromomycin A3 and may vary slightly based on solvent and experimental conditions.[8][9]
High-resolution mass spectrometry (HR-MS) is critical for determining the molecular formula of a natural product.[10][11] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information, particularly about the sequence and linkage of the sugar moieties.[10][12]
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅₆H₈₂O₂₅ |
| Molecular Weight | 1155.24 g/mol |
| Predicted [M+H]⁺ | 1155.5176 |
| Predicted [M+Na]⁺ | 1177.4995 |
| Predicted [M-H]⁻ | 1153.5034 |
Note: These are theoretical values. Experimental values are obtained via high-resolution mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
A general protocol for the NMR analysis of aureolic acid antibiotics is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified antibiotic in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
For aqueous solutions, dissolve the sample in a 90:10 H₂O:D₂O mixture with a suitable buffer to maintain a constant pH.[13]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire spectra at 298 K.
-
Use a standard pulse program (e.g., 'zg30').
-
Set the spectral width to 12-16 ppm.
-
The number of scans can range from 16 to 128, depending on the sample concentration.
-
Employ a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to 200-240 ppm.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
2D NMR (COSY, HSQC, HMBC):
-
-
Data Processing:
A typical protocol for analyzing aureolic acid antibiotics by liquid chromatography-mass spectrometry (LC-MS) is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the purified antibiotic in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters (Example for ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Mass Range: Scan from m/z 100 to 2000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Gas Flow (Nebulizer and Drying Gas): Optimize for stable spray and efficient desolvation.
-
Collision Energy (for MS/MS): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.[10][12]
-
Visualization of Molecular Interactions and Workflows
Graphviz diagrams are provided to illustrate key concepts related to the analysis and mechanism of action of this compound.
Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: this compound inhibits transcription by forming a complex with Mg²⁺ and DNA.
Conclusion
This guide provides a foundational understanding of the spectroscopic characteristics of this compound, primarily through the analysis of its close analog, Chromomycin A3. The provided NMR and mass spectrometry data, along with the detailed experimental protocols, serve as a valuable resource for researchers involved in the study of aureolic acid antibiotics. The visualized workflows and mechanisms of action further contextualize the importance of this data in the broader field of drug discovery and development. Further research dedicated to generating and publishing a comprehensive, publicly accessible dataset for this compound is highly encouraged to facilitate future investigations.
References
- 1. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on the structure of chromomycin A3 by 1H and 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic and Calorimetric Approach to Understand the Molecular Basis of Self-Association of Aureolic Acid Antibiotic, Chromomycin A3 [scirp.org]
- 14. aseestant.ceon.rs [aseestant.ceon.rs]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
Early In Vitro Studies of Olivomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin C, an aureolic acid antibiotic, emerged in early cancer research as a potent inhibitor of tumor cell growth. Its mechanism of action, primarily centered on the disruption of DNA-dependent RNA synthesis, has been the subject of numerous in vitro investigations. This technical guide provides a comprehensive overview of the foundational in vitro studies of this compound, with a focus on its cytotoxic and apoptotic effects, and its influence on critical cellular signaling pathways. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.
Cytotoxicity of this compound
Early in vitro studies consistently demonstrated the potent cytotoxic effects of this compound across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, was determined in various experimental settings.
| Cell Line | IC50 (nM) | Exposure Time (hr) | Assay Type | Reference |
| Human Tumor Cells | In nanomolar concentrations | Not Specified | Apoptosis Induction | [1] |
Note: Early studies often reported effective concentrations in nanomolar ranges without specifying precise IC50 values across a wide panel of cell lines. The provided data is indicative of the compound's high potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Induction of Apoptosis
This compound was identified as a potent inducer of apoptosis, or programmed cell death, in tumor cells.[1] This process is characterized by a series of distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.
| Cell Line | Treatment Concentration | Apoptosis Induction | Method | Reference |
| Human Tumor Cells | Nanomolar concentrations | Significant increase in apoptotic cells | Not Specified | [1] |
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Impact on Cell Cycle Progression
Early investigations into the mechanism of action of this compound also explored its effects on the cell cycle. While specific quantitative data from the earliest studies is sparse, the general understanding is that this compound can induce cell cycle arrest, preventing cancer cells from proliferating.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
Interaction with the p53 Signaling Pathway
A key aspect of this compound's mechanism of action is its interplay with the p53 tumor suppressor pathway. Early studies indicated that this compound can suppress p53-induced transcription.[1] The p53 protein plays a critical role in responding to cellular stress, including DNA damage, by orchestrating cell cycle arrest, DNA repair, and apoptosis.
The interaction of this compound with the p53 pathway is complex. As a DNA-binding agent, this compound can interfere with the binding of transcription factors, including p53, to their target gene promoters. This can lead to the inhibition of the transcription of p53-responsive genes that are crucial for apoptosis and cell cycle arrest.
Conclusion
The early in vitro studies of this compound laid the groundwork for understanding its potential as an anticancer agent. These foundational investigations established its potent cytotoxicity, its ability to induce apoptosis, and its interference with the critical p53 tumor suppressor pathway. The experimental protocols detailed in this guide provide a framework for replicating and building upon this early research. The continued exploration of the nuanced molecular interactions of this compound and its derivatives remains a promising avenue in the development of novel cancer therapeutics.
References
Olivomycin C as a Potential Antimicrobial Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific antimicrobial properties of Olivomycin C is limited in publicly available scientific literature. Much of the research on the olivomycin family of compounds has focused on their anticancer activities. This guide synthesizes the available information on the broader class of olivomycins and related compounds to provide a framework for evaluating this compound as a potential antimicrobial agent. The experimental protocols provided are standardized methodologies suitable for such an evaluation.
Introduction
This compound is a member of the aureolic acid family of antibiotics, which also includes Olivomycin A and B, chromomycin, and mithramycin. These compounds are produced by various strains of Streptomyces. While historically investigated for their potent anticancer properties, their classification as antibiotics suggests inherent antimicrobial activity. Olivomycins are known to be DNA-binding agents, a mechanism that underpins their cytotoxicity against cancer cells and likely forms the basis of their antimicrobial action.[1] This technical guide explores the potential of this compound as an antimicrobial agent, detailing its proposed mechanism of action, presenting available quantitative data from closely related compounds, and outlining key experimental protocols for its evaluation.
Mechanism of Action
The primary mechanism of action for the olivomycin family of compounds is the inhibition of DNA-dependent RNA synthesis. This is achieved through high-affinity binding to the minor groove of GC-rich regions of DNA. This interaction is facilitated by the presence of divalent cations such as Mg²⁺, which form a complex with the antibiotic, enabling it to bind to DNA. This binding physically obstructs the movement of RNA polymerase along the DNA template, thereby inhibiting transcription and, consequently, protein synthesis, leading to cell death. While this has been extensively studied in the context of cancer, it is the presumed mechanism for its antibacterial activity.
Antimicrobial Spectrum and Efficacy
| Bacterial Strain | Olikomycin A MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - >64 |
| Vancomycin-resistant Staphylococcus aureus (VRSA) | 1 - >64 |
| Enterococcus faecalis | 1 - >64 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 1 - >64 |
Note: The activity of Olikomycin A was found to be dependent on the presence of calcium.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial potential of this compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in a larger volume of broth.
-
Prepare flasks with different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC) in the broth. Include a growth control flask without the antibiotic.
-
-
Incubation and Sampling:
-
Inoculate the flasks with the bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This assay is used to determine the ability of an antimicrobial agent to prevent the formation of biofilms.
Methodology:
-
Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in a suitable growth medium (e.g., Tryptic Soy Broth with glucose).
-
In a 96-well flat-bottom plate, add 100 µL of the bacterial suspension to each well.
-
-
Treatment:
-
Add 100 µL of this compound at various concentrations (typically sub-MIC) to the wells. Include a growth control with no drug.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Staining and Quantification:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 200 µL of 33% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Potential Effects on Bacterial Signaling Pathways
There is currently no direct evidence on how this compound affects bacterial signaling pathways such as quorum sensing. However, given its DNA-binding nature, it is plausible that it could indirectly affect these pathways by inhibiting the transcription of genes involved in signal molecule synthesis or reception. For example, in a quorum-sensing system, the binding of this compound to the promoter regions of genes encoding for autoinducer synthases or their receptors could disrupt this cell-to-cell communication, thereby inhibiting virulence factor production and biofilm formation.
Conclusion and Future Directions
This compound, as a member of the DNA-binding aureolic acid family, holds theoretical promise as an antimicrobial agent. Its established mechanism of action against cancer cells via inhibition of DNA transcription provides a strong rationale for its potential antibacterial activity. However, a significant gap exists in the scientific literature regarding its specific antimicrobial spectrum, potency, and effects on bacterial physiology.
The data on the related compound, Olikomycin A, suggests that members of this family can be effective against multi-drug resistant bacteria, but further investigation is imperative. Future research should focus on:
-
Systematic Screening: Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise antibacterial mechanism, including its effects on bacterial DNA replication, transcription, and other cellular processes.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.
-
Synergy Studies: Investigating the potential for synergistic effects when combined with other classes of antibiotics.
A thorough investigation into these areas is crucial to validate the potential of this compound as a viable candidate for antimicrobial drug development.
References
An In-depth Technical Guide to the Aureolic Acid Antibiotic Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aureolic acid antibiotic family, a group of potent antitumor agents produced by Streptomyces species. This document details their discovery, core chemical structures, mechanism of action, biosynthetic pathways, and biological activities. It is designed to serve as a foundational resource, incorporating detailed experimental methodologies and quantitative data to support further research and development in this field.
Introduction and Historical Context
The aureolic acid family of antibiotics, first described in the 1950s, are a class of glycosylated aromatic polyketides renowned for their significant bioactivity against Gram-positive bacteria and various human cancer cells.[1][2] The most prominent members of this family include mithramycin (also known as plicamycin), chromomycin A3, and olivomycin A.[3] Mithramycin was historically used as a chemotherapeutic agent for several cancers, including testicular carcinoma, and for managing cancer-related hypercalcemia.[4][5] However, its clinical application has been restricted due to significant host toxicity.[5] This limitation has spurred renewed interest in understanding the fundamental biology of these compounds to engineer novel analogs ("mithralogs") with improved therapeutic indices.[2][6]
Core Chemical Structure
Aureolic acid antibiotics are characterized by a tricyclic aglycone core.[2] This core is decorated with two oligosaccharide chains, typically a disaccharide and a trisaccharide, attached at specific positions on the aromatic structure.[1][7] The biosynthesis originates from a single 20-carbon polyketide backbone, which undergoes a series of cyclizations to form a tetracyclic intermediate.[2][3] A key enzymatic step involves an oxidative cleavage that opens one of the rings, converting the tetracyclic precursor into the biologically active tricyclic scaffold.[2][7]
The oligosaccharide chains are crucial for the molecule's biological activity, particularly for its interaction with DNA.[2] Variations in the sugar moieties and other substitutions on the aglycone among different family members account for the differences in their specific biological activities and toxicity profiles.
Mechanism of Action
The primary mechanism of action for aureolic acid antibiotics is the inhibition of macromolecular biosynthesis through a unique interaction with DNA.[4] Unlike intercalating agents, these compounds bind non-intercalatively to the minor groove of double-stranded DNA.[2][7] This binding is highly specific for GC-rich sequences and is critically dependent on the presence of a divalent cation, typically Mg²⁺, which mediates the formation of a drug dimer.[2][8]
Two molecules of the antibiotic coordinate with a single Mg²⁺ ion to form a dimeric complex that fits snugly into the DNA minor groove.[8][9] This stable ternary complex (DNA-Mg²⁺-Drug₂) effectively blocks the DNA template, obstructing the processes of both DNA replication and transcription and thereby inhibiting gene expression.[4][7]
A significant consequence of this DNA binding is the displacement of transcription factors that recognize GC-rich promoter elements. A prime example is the Specificity Protein 1 (Sp1), a transcription factor that regulates the expression of numerous genes involved in cell proliferation, apoptosis, and angiogenesis.[3][7] By occupying the Sp1 binding sites, aureolic acid antibiotics can selectively down-regulate the expression of Sp1-target genes, which are often overexpressed in cancer cells.[3][10] This targeted inhibition of oncogenic signaling pathways is a key component of their antitumor effect.
Figure 1: Mechanism of Action of Aureolic Acid Antibiotics.
Furthermore, some members like olivomycin A have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often in a p53-status-dependent manner.[11][12] In p53 wild-type cells, the intrinsic pathway may predominate, while in p53-mutant cells, both pathways can be engaged, leading to the activation of caspases and programmed cell death.[11]
Figure 2: Olivomycin A-Induced Apoptosis Signaling Pathways.
Biosynthesis Pathway
The biosynthesis of aureolic acids is a complex process orchestrated by a Type II polyketide synthase (PKS) gene cluster.[2] The process begins with the assembly of a linear decaketide chain from acetate and propionate precursors. This nascent chain undergoes a series of regiospecific cyclizations to form a tetracyclic intermediate, premithramycinone.[2]
This tetracyclic core is then subjected to a series of post-PKS modifications, including glycosylation, methylation, and acylation.[2] Glycosyltransferases attach the specific sugar moieties that are critical for biological activity. The final and crucial step in maturation is the oxidative cleavage of the fourth ring by a monooxygenase, which converts the tetracyclic intermediate into the characteristic tricyclic aglycone of the mature antibiotic.[2] This ring-opening is essential for the molecule to adopt the correct conformation for DNA binding.[2]
Figure 3: General Biosynthetic Pathway of Aureolic Acid Antibiotics.
Quantitative Biological Activity
The aureolic acid antibiotics exhibit potent cytotoxic and antimicrobial activities. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) against cancer cell lines and the minimum inhibitory concentration (MIC) against bacterial strains.
Anticancer Activity
These compounds show nanomolar to low micromolar cytotoxicity against a range of human cancer cell lines. The activity can vary significantly based on the specific analog and the cell line being tested.
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |
| Mithramycin A | HCT-116 | Colon Carcinoma | 17 nM (0.017 µM) | [1] |
| Mithramycin A | CHLA-10 | Ewing Sarcoma | 9.11 nM | [13] |
| Mithramycin A | TC205 | Ewing Sarcoma | 4.32 nM | [13] |
| Metathramycin | HCT-116 | Colon Carcinoma | 14.6 nM | [1] |
| Premetathramycin | HCT-116 | Colon Carcinoma | 1.91 µM | [1] |
Antibacterial Activity
Aureolic acids are primarily active against Gram-positive bacteria and are generally inactive against Gram-negative bacteria.[1]
| Compound | Bacterial Strain | MIC Value | Reference(s) |
| Mithramycin A | Bacillus subtilis 168 | 0.004 µg/mL | [1] |
| Premetathramycin | Bacillus subtilis 168 | 2 µg/mL | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of aureolic acid antibiotics.
Protocol for Determining IC₅₀ (MTT Assay)
This protocol determines the concentration of an aureolic acid antibiotic required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aureolic acid antibiotic stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of the aureolic acid antibiotic in complete medium from the stock solution. Remove the old medium from the plate and add 100 µL of the diluted drug solutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on a plate shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) * 100.
-
Plot the percentage viability against the logarithm of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[14]
-
Protocol for DNase I Footprinting Assay
This protocol identifies the specific DNA sequences where an aureolic acid antibiotic binds, protecting it from cleavage by DNase I.
Materials:
-
DNA fragment of interest (~150-400 bp) cloned into a plasmid.
-
Primers for PCR amplification, one of which is 5'-end labeled with [γ-³²P]ATP.
-
T4 Polynucleotide Kinase (PNK).
-
DNase I (RNase-free).
-
Aureolic acid antibiotic (e.g., mithramycin).
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂).
-
DNase I Dilution Buffer (e.g., 20 mM NaCl, 2 mM MgCl₂, 2 mM MnCl₂).
-
Stop Solution (e.g., 80% formamide, 10 mM EDTA, 0.1% bromophenol blue).
-
Denaturing polyacrylamide gel (6-8%).
-
Maxam-Gilbert sequencing reaction kit (for G-lane marker).
-
Phosphor screen and imager.
Procedure:
-
Probe Preparation:
-
Amplify the DNA region of interest using PCR with one ³²P-end-labeled primer to generate a singly end-labeled probe.
-
Purify the labeled DNA probe using PAGE or a suitable purification kit. Resuspend to ~10,000-20,000 CPM/µL.[8]
-
-
Binding Reaction:
-
In a microcentrifuge tube, mix the labeled DNA probe with the binding buffer.
-
Add varying concentrations of the aureolic acid antibiotic. Include a control reaction with no drug.
-
Incubate at room temperature (or 37°C) for at least 30 minutes to allow binding equilibrium to be reached.[15]
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I (diluted in DNase I dilution buffer) to each reaction tube. The amount should be titrated beforehand to achieve on average one cut per DNA molecule.[8]
-
Incubate for exactly 1-2 minutes at room temperature.
-
-
Reaction Termination:
-
Stop the digestion by adding an excess of Stop Solution.
-
-
Analysis:
-
Denature the samples by heating at 90°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel. Also load a G-specific Maxam-Gilbert sequencing reaction of the same DNA fragment as a marker lane.
-
Run the gel until the dye markers have migrated to the desired position.
-
Dry the gel and expose it to a phosphor screen overnight.
-
-
Interpretation:
-
Analyze the resulting autoradiograph. The control lane will show a ladder of bands representing cleavage at every nucleotide position.
-
In the lanes containing the antibiotic, a "footprint" will appear as a gap in the ladder where the bound drug protected the DNA from DNase I cleavage. The position of this gap, aligned with the sequencing ladder, reveals the precise binding site.[15][16]
-
Protocol for Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if an aureolic acid antibiotic inhibits the binding of a specific transcription factor (e.g., Sp1) to a target gene promoter in living cells.
Materials:
-
Cultured cells.
-
Formaldehyde (37%).
-
Glycine (1.25 M).
-
Cell Lysis Buffer, Sonication Buffer, and IP Dilution Buffer.
-
ChIP-validated antibody against the transcription factor of interest (e.g., anti-Sp1) and a negative control (e.g., Normal Rabbit IgG).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffers (low salt, high salt, LiCl).
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
NaCl (5 M).
-
Proteinase K and RNase A.
-
DNA purification kit or Phenol:Chloroform.
-
qPCR machine and SYBR Green Master Mix.
-
Primers for a target promoter region and a negative control region.
Procedure:
-
Cross-linking: Treat cultured cells with the aureolic acid antibiotic for a desired time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[3][11]
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells using a lysis buffer to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in sonication buffer. Sonicate the chromatin on ice to shear the DNA into fragments of 200-1000 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.[11]
-
Immunoprecipitation (IP):
-
Save a small aliquot of the sheared chromatin as the "Input" control.
-
Dilute the remaining chromatin with IP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (e.g., anti-Sp1) and the IgG control in separate tubes.
-
Add Protein A/G beads to each tube and incubate for 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes: Pellet the beads and wash them sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer. Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 5 hours or overnight. The Input sample should be processed in parallel.
-
DNA Purification: Treat the samples with RNase A and then Proteinase K. Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Analysis by qPCR:
-
Perform quantitative PCR using the purified DNA from the IP, IgG, and Input samples.
-
Use primers designed to amplify a known binding site for the transcription factor on a target gene promoter.
-
Calculate the percent input for both the specific antibody and IgG control. Enrichment is determined by comparing the signal from the specific antibody to the IgG control. A significant reduction in enrichment in the drug-treated sample compared to the untreated sample indicates inhibition of transcription factor binding.[17]
-
Conclusion and Future Prospects
The aureolic acid antibiotics remain a compelling class of natural products with potent antitumor activity rooted in their unique mechanism of DNA minor groove binding and transcription inhibition. While toxicity has limited the clinical utility of the parent compounds, a deep understanding of their structure, biosynthesis, and mechanism of action is paving the way for the development of new-generation analogs. Through techniques like metabolic engineering and semisynthetic modification, it is possible to create "mithralogs" with enhanced specificity for cancer cells and a wider therapeutic window. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to further explore, characterize, and develop these promising anticancer agents.
References
- 1. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 3. bosterbio.com [bosterbio.com]
- 4. rockland.com [rockland.com]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]
- 8. DNase I footprinting [gene.mie-u.ac.jp]
- 9. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fredhutch.org [research.fredhutch.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Footprinting studies of sequence recognition by mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Olivomycin C in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Olivomycin C, a fluorescent antibiotic, for various applications in fluorescence microscopy. This document outlines the mechanism of action, spectral properties, and detailed protocols for cell and chromosome staining, alongside a visualization of its role in transcription inhibition.
Introduction to this compound
This compound is an aureolic acid antibiotic that exhibits intrinsic fluorescence. Its primary application in fluorescence microscopy stems from its specific binding to the minor groove of double-stranded DNA, with a preference for GC-rich regions. This interaction is significantly enhanced in the presence of divalent cations, most notably magnesium (Mg²⁺), leading to a stable fluorescent complex. This property makes this compound a valuable tool for visualizing nuclear structures, analyzing chromosomes, and investigating processes involving DNA.
Mechanism of Fluorescence
The fluorescence of this compound is intrinsically linked to its interaction with DNA. In its free form, the molecule exhibits weak fluorescence. Upon binding to GC-rich sequences in the DNA minor groove, a process facilitated by the formation of a dimeric this compound-Mg²⁺ complex, a significant enhancement in fluorescence intensity is observed. Conversely, the formation of a stable complex with Mg²⁺ can also lead to a decrease in the fluorescence quantum efficiency under certain conditions. The precise photophysical properties are therefore highly dependent on the local environment and binding state.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its closely related analog, Olivomycin A. It is important to note that specific values for this compound are not extensively reported in the literature; therefore, data for Olivomycin A is provided as a close approximation.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~440 nm | For Olivomycin A. Optimal excitation may vary slightly depending on the buffer and binding state. |
| Emission Maximum (λem) | ~480 nm | For Olivomycin A. The emission spectrum is dependent on the binding to DNA and the presence of Mg²⁺. |
| Molar Extinction Coefficient (ε) | Data not readily available | Researchers should determine this empirically for their specific experimental conditions. |
| Quantum Yield (Φ) | Variable | The quantum yield is significantly influenced by DNA binding and Mg²⁺ concentration. A 10-fold decrease in fluorescence quantum efficiency has been observed upon the formation of a stable complex with Mg²⁺[1]. |
| Photostability | Moderate | Prone to photobleaching under prolonged or high-intensity illumination. The use of antifade reagents is recommended. |
Experimental Protocols
General Guidelines for Staining
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO. The final working concentration typically ranges from 0.1 to 10 µg/mL, which should be optimized for the specific cell type and application.
-
Magnesium Chloride: The presence of MgCl₂ in the staining and mounting solutions is crucial for optimal fluorescence. A final concentration of 5-10 mM is generally recommended.
-
Controls: Always include unstained and vehicle-treated controls to assess background fluorescence and potential artifacts.
Protocol for Staining Adherent Cells
This protocol is a general guideline and may require optimization.
Materials:
-
Adherent cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution
-
Staining buffer (PBS with 5-10 mM MgCl₂)
-
Antifade mounting medium with MgCl₂
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells twice with PBS to remove any residual medium.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures with other probes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. For nuclear staining with this compound alone, this step may not be strictly necessary.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution to the desired final concentration (e.g., 1 µg/mL) in the staining buffer (PBS + MgCl₂). Incubate the cells with the staining solution for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with the staining buffer for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium containing MgCl₂.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound (e.g., a DAPI or FITC filter set may be suitable depending on the specific microscope configuration).
Protocol for Chromosome Staining (R-Banding)
This compound can be used to produce a reverse banding (R-banding) pattern on metaphase chromosomes, highlighting GC-rich regions.[2]
Materials:
-
Metaphase chromosome spreads on glass slides
-
This compound stock solution
-
Staining buffer (e.g., McIlvaine's buffer, pH 6.8, with 5-10 mM MgCl₂)
-
Distilled water
-
Mounting medium
Procedure:
-
Preparation of Slides: Use freshly prepared or aged metaphase chromosome spreads.
-
Staining: Apply a solution of this compound (e.g., 50 µg/mL) in the staining buffer to the slide and cover with a coverslip. Incubate for 15-20 minutes at room temperature in the dark.
-
Washing: Gently remove the coverslip and rinse the slide with staining buffer and then with distilled water.
-
Mounting: Mount the slide with a suitable mounting medium.
-
Imaging: Observe the chromosomes under a fluorescence microscope. The GC-rich regions will fluoresce brightly, producing the characteristic R-banding pattern.
Visualization of a Biological Pathway
Inhibition of c-Myc Transcription by Olivomycin A
Olivomycin A, a close analog of this compound, has been shown to inhibit the transcription of the c-Myc oncogene. It achieves this by binding to GC-rich sequences within the c-Myc promoter, thereby likely preventing the binding of transcription factors necessary for gene expression. This mechanism highlights the potential of this compound and its analogs in cancer research and drug development.
Caption: Inhibition of c-Myc transcription by this compound.
Experimental Workflow for Assessing Mycoplasma Contamination
This compound can be used as a sensitive and rapid method to detect mycoplasma contamination in cell cultures, as mycoplasma DNA will be stained.[3]
Caption: Workflow for Mycoplasma Detection.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Fluorescence | - Suboptimal this compound concentration- Insufficient MgCl₂- Incorrect filter sets- Photobleaching | - Titrate this compound concentration.- Ensure adequate MgCl₂ in staining and mounting solutions.- Use appropriate filters for excitation and emission.- Minimize light exposure and use antifade reagents. |
| High Background Staining | - Incomplete washing- Non-specific binding | - Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) if necessary. |
| Photobleaching | - High laser power or long exposure times | - Reduce laser power and/or exposure time.- Use a more sensitive detector.- Use an effective antifade reagent in the mounting medium. |
Safety Precautions
This compound is a cytotoxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All waste materials should be disposed of in accordance with institutional guidelines for hazardous materials.
References
Application Notes and Protocols for Staining Chromosomes with Olivomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin C is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. It functions as a DNA binding agent with a high specificity for Guanine-Cytosine (G-C) rich regions in the minor groove of the DNA double helix. This property makes this compound a valuable tool in cytogenetics for producing reverse banding patterns (R-banding) on metaphase chromosomes. Unlike traditional G-banding which stains A-T rich regions, R-banding highlights the G-C rich, often gene-rich, regions of the chromosomes. The binding of this compound to G-C pairs enhances its natural fluorescence, allowing for the visualization of these bands under a fluorescence microscope. These application notes provide a detailed protocol for the preparation and staining of metaphase chromosomes with this compound for microscopic analysis.
Principle of Staining
This compound selectively binds to G-C rich sequences of DNA. This binding event leads to a significant enhancement of the molecule's fluorescence emission when excited by light of the appropriate wavelength. Consequently, regions of the chromosome with a higher density of G-C base pairs will fluoresce more brightly, creating a characteristic banding pattern known as R-banding. This is the reverse of Q-banding or G-banding, which preferentially stain A-T rich regions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful staining of chromosomes with this compound. These values are derived from established protocols for closely related fluorochromes and have been adapted for this compound. Optimization may be required depending on the cell type and experimental conditions.
| Parameter | Value | Notes |
| This compound Stock Solution | 1 mg/mL in Methanol | Store at -20°C in the dark. |
| This compound Working Solution | 0.5 - 1.0 µg/mL | Dilute stock solution in McIlvaine's buffer (pH 7.0) containing 5 mM MgCl₂. |
| Incubation Time | 15 - 30 minutes | At room temperature, in the dark. |
| Counterstain (optional) | DAPI (4',6-diamidino-2-phenylindole) | 0.1 µg/mL in McIlvaine's buffer (pH 7.0) for 5-10 minutes. |
| Antifade Mounting Medium | - | Use a commercially available antifade solution to preserve fluorescence. |
| Excitation Wavelength | ~440-480 nm | For this compound. |
| Emission Wavelength | >495 nm | For this compound. |
Experimental Protocols
This section provides a detailed methodology for the preparation of metaphase chromosomes and subsequent staining with this compound.
I. Preparation of Metaphase Chromosome Spreads
Materials:
-
Cell culture of interest (e.g., human lymphocytes, amniocytes, or other cell lines)
-
Colcemid solution (10 µg/mL)
-
Hypotonic solution (0.075 M KCl, pre-warmed to 37°C)
-
Fixative (3:1 Methanol:Glacial Acetic Acid, freshly prepared and chilled)
-
Microscope slides (cleaned and chilled)
-
Water bath at 37°C
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to be analyzed to an appropriate confluency (typically 60-80%).
-
Metaphase Arrest: Add Colcemid to the culture medium to a final concentration of 0.1 µg/mL. Incubate at 37°C for a duration optimized for the specific cell line (e.g., 1-2 hours for lymphocytes, longer for some adherent cell lines) to arrest cells in metaphase.
-
Cell Harvest:
-
For suspension cultures, gently pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
For adherent cultures, trypsinize the cells to detach them from the flask, then pellet by centrifugation.
-
-
Hypotonic Treatment:
-
Carefully remove the supernatant, leaving a small amount of medium to resuspend the cell pellet.
-
Gently add 5-10 mL of pre-warmed 0.075 M KCl hypotonic solution dropwise while gently vortexing to prevent clumping.
-
Incubate the cell suspension in a 37°C water bath for 15-25 minutes. This step is critical for swelling the cells and allowing the chromosomes to spread.
-
-
Fixation:
-
Add a few drops of fresh, ice-cold fixative to the cell suspension to stop the hypotonic reaction.
-
Pellet the cells by centrifugation (200 x g for 5 minutes).
-
Carefully remove the supernatant and resuspend the pellet in 5-10 mL of fresh, cold fixative. Add the first few mL dropwise while gently agitating the tube.
-
Repeat the fixation step two more times to ensure the cells are thoroughly fixed and cellular debris is removed.
-
-
Slide Preparation:
-
After the final fixation and centrifugation, resuspend the cell pellet in a small volume of fresh fixative to achieve an optimal cell density (a slightly milky suspension).
-
Drop the cell suspension from a height of about 30 cm onto clean, ice-cold microscope slides. The angle of the slide and the humidity of the environment can affect the quality of the chromosome spreads.
-
Allow the slides to air dry. The quality of the metaphase spreads can be checked under a phase-contrast microscope.
-
II. This compound Staining Protocol
Materials:
-
Prepared metaphase chromosome slides
-
This compound stock solution (1 mg/mL in Methanol)
-
McIlvaine's buffer (pH 7.0)
-
Magnesium Chloride (MgCl₂)
-
DAPI solution (optional, for counterstaining)
-
Coplin jars
-
Distilled water
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Prepare Staining Solution: Prepare the this compound working solution by diluting the stock solution to a final concentration of 0.5 - 1.0 µg/mL in McIlvaine's buffer (pH 7.0) containing 5 mM MgCl₂. Prepare this solution fresh and protect it from light.
-
Staining:
-
Place the air-dried chromosome slides in a Coplin jar.
-
Add the this compound working solution to the Coplin jar, ensuring the slides are fully immersed.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Washing:
-
Briefly rinse the slides with McIlvaine's buffer (pH 7.0).
-
Wash the slides twice with distilled water for 2-3 minutes each time.
-
-
Counterstaining (Optional):
-
If a counterstain is desired, immerse the slides in a DAPI solution (0.1 µg/mL in McIlvaine's buffer, pH 7.0) for 5-10 minutes at room temperature in the dark.
-
Briefly rinse the slides with McIlvaine's buffer and then with distilled water.
-
-
Mounting:
-
Allow the slides to air dry completely in the dark.
-
Apply a drop of antifade mounting medium to each slide and carefully place a coverslip, avoiding air bubbles.
-
-
Microscopy:
-
Examine the slides using a fluorescence microscope equipped with a suitable filter set for this compound (excitation ~440-480 nm, emission >495 nm). If DAPI was used as a counterstain, a separate filter set for DAPI (excitation ~360 nm, emission >400 nm) will be required.
-
Capture images using a sensitive camera. The R-bands will appear as bright fluorescent regions along the chromosomes.
-
Signaling Pathways and Experimental Workflows
The mechanism of this compound staining is a direct interaction with the DNA, and as such, does not involve a signaling pathway. The experimental workflow is a linear process from cell culture to microscopic analysis.
Caption: Experimental workflow for this compound staining of metaphase chromosomes.
Application Notes and Protocols: Olivomycin C as a Probe for GC-rich DNA Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin C is a fluorescent antibiotic belonging to the aureolic acid group of compounds. It exhibits a strong preference for binding to GC-rich regions of double-stranded DNA, making it a valuable tool in molecular and cell biology.[1] This property allows for the selective visualization and analysis of these regions within the genome. GC-rich sequences are of significant biological interest as they are often found in gene promoter regions, including those of housekeeping genes and oncogenes, and are involved in the regulation of gene expression.[2][3][4] The binding of this compound to DNA is dependent on the presence of divalent cations, such as Mg²⁺, which facilitates the formation of a drug-DNA complex in the minor groove.[5] Its intrinsic fluorescence, which is enhanced upon binding to DNA, enables its use in various applications, including fluorescence microscopy and flow cytometry, to study DNA structure, chromatin organization, and cellular processes like apoptosis.[1][6][7]
Principle of Action
This compound binds as a dimer to the minor groove of B-form DNA, with a strong preference for sequences containing at least three contiguous G-C base pairs.[1] The binding is stabilized by the coordination of a divalent metal ion, typically Mg²⁺, which bridges the two drug molecules.[5] This interaction is sequence-specific, with a demonstrated preference for tetranucleotide sites containing central GC or GG dinucleotides over those with a central CG dinucleotide.[1] Upon binding, the fluorescence of this compound is significantly enhanced, allowing for the detection of GC-rich DNA regions. The mechanism of its cytotoxic and anti-tumor activity is attributed to the inhibition of DNA replication and transcription by preventing the binding of transcription factors, such as Sp1, to their GC-rich consensus sites in gene promoters.[1][8][9]
Data Presentation
Table 1: DNA Binding and Fluorescence Properties of this compound
| Property | Value/Observation | Conditions | Reference |
| Binding Specificity | Prefers GC-rich sequences, particularly tetranucleotides with central GC or GG. | EMSA and fluorescence studies. | [1] |
| Binding Stoichiometry | Approximately one drug molecule per 5-6 base pairs. | Fluorescence spectroscopy. | [10] |
| Divalent Ion Requirement | Binding is dependent on the presence of divalent cations like Mg²⁺. | Various binding assays. | [5] |
| Fluorescence Enhancement | Fluorescence intensity increases upon binding to DNA. | Fluorescence spectroscopy. | [1] |
| Cytotoxicity | Induces apoptosis in human tumor cells at nanomolar concentrations. | Cell culture experiments. | [8] |
| IC50 (Dnmt3a inhibition) | 6 ± 1 µM | In vitro enzyme assay. | [5][9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or absolute ethanol[11]
-
Sterile, light-protected microcentrifuge tubes[12]
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Due to its light sensitivity, perform all steps in a darkened environment or using light-protected tubes.[13]
-
Calculate the required amount of solvent to prepare a stock solution of desired concentration (e.g., 1 mg/mL).
-
Add the appropriate volume of DMSO or absolute ethanol to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller working volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]
-
Store the stock solution at -20°C.[11]
Staining of Adherent Cells for Fluorescence Microscopy
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
This compound working solution (e.g., 1-10 µg/mL in a buffer containing MgCl₂)
-
Mounting medium with DAPI (optional, for counterstaining)
-
Coverslips and microscope slides
Protocol:
-
Plate cells on sterile coverslips in a petri dish and culture until the desired confluency is reached.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[14]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[14] This step is crucial for allowing the dye to access the nuclear DNA.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare the this compound working solution at the desired concentration in a buffer containing MgCl₂ (e.g., 15 mM MgCl₂ in PBS). The optimal concentration may need to be determined empirically.[7]
-
Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.[6]
-
Wash the cells three times with the MgCl₂-containing buffer to remove unbound dye.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation ~440 nm, Emission ~520 nm).
Analysis of DNA Content by Flow Cytometry
Materials:
-
Cells in suspension
-
PBS
-
70% Ethanol, ice-cold
-
RNase A solution
-
This compound staining solution (e.g., 10-100 µg/mL in a buffer containing 15 mM MgCl₂)[7]
-
Flow cytometer
Protocol:
-
Harvest and wash approximately 1x10⁶ cells with cold PBS.[15]
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes for fixation.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add the this compound staining solution and incubate for at least 30 minutes on ice, protected from light.[15]
-
Analyze the stained cells on a flow cytometer using an appropriate laser and emission filter for this compound fluorescence.
Visualizations
Caption: Mechanism of this compound action on gene transcription.
Caption: Experimental workflow for cell staining with this compound.
References
- 1. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel GC-rich DNA-binding compound produced by a genetically engineered mutant of the mithramycin producer Streptomyces argillaceus exhibits improved transcriptional repressor activity: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of neutral red on the cytotoxic activity of olivomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bleomycin-DNA interactions: fluorescence and proton magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. static.igem.org [static.igem.org]
- 13. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 14. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]
- 15. Protocols [moorescancercenter.ucsd.edu]
Application of Olivomycin C in Flow Cytometry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin C is a fluorescent antibiotic belonging to the aureolic acid group of antitumor drugs. Its intrinsic fluorescence and ability to bind specifically to GC-rich regions of double-stranded DNA make it a valuable tool in flow cytometry for the analysis of cellular DNA content and the investigation of apoptosis. This document provides detailed application notes and protocols for the use of this compound in flow cytometry.
Mechanism of Action
This compound exerts its biological effects through its high-affinity binding to the minor groove of GC-rich sequences in DNA. This interaction is non-intercalative and requires the presence of divalent cations, such as Mg²⁺, to form a drug-Mg²⁺ complex that then binds to DNA. This binding can interfere with DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[1] In flow cytometry, the fluorescence of this compound, upon binding to DNA, is proportional to the cellular DNA content, allowing for the discrimination of cells in different phases of the cell cycle. Its ability to induce apoptosis also makes it a subject of study in cancer research, where flow cytometry can be used to quantify the apoptotic cell population.[2]
Caption: Mechanism of this compound action.
Applications in Flow Cytometry
DNA Content and Ploidy Analysis
This compound is an effective stain for determining cellular DNA content and analyzing ploidy levels, particularly in fungal cells like Saccharomyces cerevisiae and Candida albicans.[3] Its specificity for DNA allows for the clear distinction between different cell cycle phases (G0/G1, S, and G2/M) based on fluorescence intensity.
Experimental Workflow for DNA Content Analysis
Caption: Workflow for DNA content analysis.
Quantitative Data for DNA Staining
| Parameter | Yeast Cells | Mammalian Cells (General) |
| Fixative | 70% Ethanol | 70% Ethanol |
| This compound Concentration | 100 µg/mL[4] | 10-100 µg/mL |
| Staining Buffer | 40 mM MgCl₂, 1 M NaCl[4] | Tris or PBS buffer with MgCl₂ (15-40 mM) |
| Incubation Time | 12 minutes[4] | 15-30 minutes |
| Incubation Temperature | Room Temperature | Room Temperature |
| Excitation Wavelength | ~440 nm | ~440 nm |
| Emission Wavelength | ~520 nm | ~520 nm |
Protocol for DNA Content Analysis in Yeast Cells
This protocol is adapted from a method for rapid yeast DNA staining.[4]
Materials:
-
Yeast cell culture
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Staining Solution: 100 µg/mL this compound, 40 mM MgCl₂, 1 M NaCl in a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest yeast cells by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 1 hour at 4°C.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in the this compound staining solution.
-
Incubate for 12 minutes at room temperature in the dark.
-
Analyze the stained cells on a flow cytometer with excitation at approximately 440 nm and emission detection at around 520 nm.
-
Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters to exclude debris and cell aggregates.
-
Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.
Apoptosis Detection
This compound can induce apoptosis in tumor cells, and this process can be monitored and quantified using flow cytometry.[2] Apoptotic cells are often characterized by a sub-G1 peak in the DNA content histogram, which represents cells with fragmented DNA.
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced apoptosis pathway.
Quantitative Data for Apoptosis Studies
| Parameter | Value | Reference |
| Cell Type | Human tumor cells | [2] |
| This compound Concentration | Nanomolar range (e.g., 10-100 nM) | [2] |
| Incubation Time | 24-72 hours | Varies by cell line |
| Co-staining (optional) | Propidium Iodide (PI) or Annexin V | [5] |
| Flow Cytometry Analysis | Sub-G1 peak analysis | [6] |
Protocol for Apoptosis Detection in Mammalian Cells
Materials:
-
Mammalian cell culture
-
This compound
-
Cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS (for DNA content and sub-G1 analysis)
-
Flow cytometer
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the specified duration (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Harvest both adherent and floating cells and pool them.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells in ice-cold 70% ethanol by adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells on a flow cytometer.
-
Gate on the single-cell population and generate a DNA content histogram.
-
Quantify the percentage of cells in the sub-G1 population, which is indicative of apoptosis.
Conclusion
This compound is a versatile fluorescent probe for flow cytometry with key applications in DNA content analysis and the study of apoptosis. Its ease of use and specific DNA binding properties make it a valuable tool for researchers in cell biology and drug development. The protocols and data provided herein offer a comprehensive guide for the successful application of this compound in flow cytometric assays.
References
- 1. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid yeast DNA staining method for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Studying DNA Condensation with Olivomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin C is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. It selectively binds to the minor groove of GC-rich regions in double-stranded DNA, a process that is dependent on the presence of divalent cations like Mg²⁺. This binding event leads to a significant enhancement of its natural fluorescence, making it a valuable tool for studying DNA structure and condensation. The degree of chromatin condensation plays a crucial role in gene regulation, and alterations in condensation are associated with various diseases, including cancer. This compound's ability to specifically stain DNA and report on its condensation state through changes in fluorescence intensity makes it a powerful probe in cell biology and drug discovery.
Mechanism of Action and Application in DNA Condensation Studies
This compound forms a dimer that chelates a magnesium ion, and this complex then binds to the minor groove of B-form DNA. The preferred binding sites are sequences containing three or more consecutive G/C base pairs.[1] Upon binding, the conformation of the this compound molecule becomes more rigid, resulting in a significant increase in its fluorescence quantum yield.
This fluorescence enhancement is directly proportional to the amount of bound this compound, which in turn is influenced by the accessibility of GC-rich sequences within the chromatin. In condensed chromatin, these binding sites may be masked by histones and other DNA-binding proteins, leading to lower fluorescence intensity. Conversely, in decondensed or relaxed chromatin, more binding sites are available, resulting in higher fluorescence. This principle allows for the quantitative assessment of DNA condensation levels in various experimental settings.
Data Presentation
Table 1: Physicochemical and Binding Properties of Olivomycin A (a closely related analog)
| Parameter | Value | Reference |
| Binding Site | GC-rich sequences in DNA minor groove | [2] |
| Preferred Tetranucleotide Sites | Sites containing central GC or GG dinucleotides | [1][3] |
| Stoichiometry (Olivomycin A:DNA) | 2:1 | [3] |
| Fluorescence Increase upon Binding | ~10-fold | [3] |
Table 2: Cytotoxicity of Olivomycin A and its Derivatives
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Olivomycin A | Not Specified | Orders of magnitude more cytotoxic than Olivomycin SA | [4] |
| Olivomycin SA (acid derivative) | Not Specified | Less cytotoxic than Olivomycin A | [4] |
| N,N-dimethylaminoethylamide of Olivomycin SA | Not Specified | Higher cytotoxicity than Olivomycin SA | [4] |
Experimental Protocols
Protocol 1: Analysis of Chromatin Condensation by Fluorescence Microscopy
This protocol describes the use of this compound to visualize and qualitatively assess chromatin condensation in fixed cells.
Materials:
-
Adherent or suspension cells
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound stock solution (1 mg/mL in a suitable solvent like DMSO)
-
Staining buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (Excitation ~440 nm, Emission ~520 nm)
Procedure:
-
Cell Preparation:
-
Adherent cells: Grow cells on glass coverslips to 70-80% confluency.
-
Suspension cells: Harvest cells by centrifugation and wash once with PBS.
-
-
Fixation:
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working solution of this compound at a final concentration of 1-10 µg/mL in staining buffer. The optimal concentration should be determined empirically.
-
Incubate the cells with the this compound staining solution for 30 minutes at room temperature in the dark.
-
Wash the cells three times with staining buffer for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope. Nuclei with decondensed chromatin will exhibit brighter fluorescence compared to those with highly condensed chromatin.
-
Protocol 2: Quantitative Analysis of DNA Condensation by Flow Cytometry
This protocol provides a method for the quantitative analysis of chromatin condensation in a cell population using this compound staining and flow cytometry.[6]
Materials:
-
Suspension cells or trypsinized adherent cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
This compound stock solution (1 mg/mL in a suitable solvent)
-
Staining buffer (e.g., PBS with 10 mM MgCl₂)
-
Flow cytometer with a 488 nm laser for excitation and appropriate emission filters.
Procedure:
-
Cell Fixation:
-
Harvest approximately 1x10⁶ cells per sample by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold PBS.
-
While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of this compound staining solution (e.g., 5-20 µg/mL in staining buffer). The optimal concentration should be determined for each cell type.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the emission fluorescence in the appropriate channel (typically around 520-530 nm).
-
Gate on single cells to exclude doublets and debris.
-
Record the fluorescence intensity of the this compound signal for at least 10,000 events per sample.
-
Changes in the mean or median fluorescence intensity of the cell population can be used to quantify changes in chromatin condensation.
-
Protocol 3: In Vitro DNA Condensation Assay using Fluorescence Spectroscopy
This protocol describes how to monitor the condensation of purified DNA induced by various agents using the fluorescence of this compound.
Materials:
-
Purified DNA (e.g., calf thymus DNA, plasmid DNA)
-
This compound stock solution
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂)
-
DNA condensing agent (e.g., polyamines, histones, cationic lipids)
-
Fluorometer
Procedure:
-
Preparation of DNA-Olivomycin C Complex:
-
In a quartz cuvette, prepare a solution of DNA at a fixed concentration (e.g., 10-50 µM in base pairs) in the assay buffer.
-
Add this compound to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-5 µM). The optimal ratio of this compound to DNA should be determined.
-
Incubate for 15-30 minutes at room temperature to allow for binding equilibrium to be reached.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence of the DNA-Olivomycin C complex using an excitation wavelength of ~440 nm and recording the emission spectrum (peak typically around 520 nm).
-
-
Induction of DNA Condensation:
-
Add the DNA condensing agent of interest to the cuvette in a stepwise manner (titration).
-
After each addition, mix gently and allow the system to equilibrate for a few minutes.
-
-
Monitoring Fluorescence Changes:
-
Measure the fluorescence intensity after each addition of the condensing agent.
-
A decrease in fluorescence intensity indicates the displacement of this compound from the DNA or a change in the local environment of the bound dye due to DNA condensation.
-
Plot the fluorescence intensity as a function of the condensing agent concentration to determine the condensation profile.
-
Visualizations
Caption: Experimental workflow for studying DNA condensation using this compound.
Caption: Mechanism of this compound binding to DNA and its use in assessing condensation.
References
- 1. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Cell membrane-dependent chromatin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Researcher's Guide to Olivomycin C in Transcription Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olivomycin C, a member of the aureolic acid family of antibiotics, is a potent inhibitor of transcription.[1][2] Its mechanism of action involves binding to the minor groove of GC-rich regions in DNA, thereby interfering with the transcriptional machinery.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in transcription inhibition assays. It is designed to guide researchers in accurately assessing gene expression modulation and understanding the kinetics of transcriptional inhibition.
Introduction
Gene transcription is a fundamental cellular process and a key target in drug discovery, particularly in oncology.[1] this compound has demonstrated significant antitumor properties, which are attributed to its ability to suppress transcription.[4] By forming a stable complex with DNA, this compound induces conformational changes that hinder the progression of RNA polymerase.[1][2] Understanding the precise experimental conditions for its use is critical for obtaining reliable and reproducible data in studies of gene regulation and for the development of novel therapeutics.
Mechanism of Action
This compound, as a member of the aureolic acid antibiotic family, exerts its biological effects by directly interacting with DNA. It binds as a dimer to the minor groove, showing a strong preference for sequences containing three to four consecutive G/C base pairs.[1][2] This binding is thought to induce conformational changes in the DNA double helix, which in turn interferes with the binding and activity of RNA polymerase II (RNAPII) and other transcription factors.[1] This leads to a reduction in both the initiation and elongation phases of transcription.
Caption: Mechanism of this compound-mediated transcription inhibition.
Quantitative Data Summary
The inhibitory effect of this compound is dose- and time-dependent. The following table summarizes quantitative data from a study using Olivomycin A (a closely related compound) on the human colon carcinoma cell line HCT116.[1]
| Cell Line | Concentration | Incubation Time | Target Gene(s) | Observed Effect | Reference |
| HCT116 | 100 nM | 1, 3, 6, 12 hours | SLC38A2, ARL6IP1, TMEM123, c-Myc, PHLDA1, ETS2, LHX2, NFkBIA, TRIB3 | Time-dependent decrease in relative mRNA levels | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical transcription inhibition assay using this compound in cultured mammalian cells.
Materials
-
Cultured mammalian cells (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (prepare stock solution in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
TRI Reagent or other RNA extraction kit
-
Reverse Transcription Kit
-
qPCR Master Mix and specific primers for target and reference genes
-
Nuclease-free water
Workflow for Transcription Inhibition Assay
Caption: Experimental workflow for a transcription inhibition assay.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium and conditions until they reach approximately 80% confluency.
-
Seed cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to attach overnight.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in a complete culture medium at the desired final concentration (e.g., 100 nM).
-
Remove the old medium from the cells and replace it with the medium containing this compound. For the control (time 0), add a medium with the vehicle (e.g., DMSO) at the same concentration as the drug-treated wells.
-
-
Time-Course Incubation:
-
Incubate the cells for the desired time points (e.g., 1, 3, 6, and 12 hours). At each time point, proceed to cell lysis.
-
-
RNA Extraction:
-
At each time point, wash the cells with PBS and then lyse them directly in the well using an RNA lysis reagent like TRI Reagent.[5]
-
Follow the manufacturer's protocol for RNA extraction, which typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[5][6]
-
Resuspend the final RNA pellet in nuclease-free water.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Perform reverse transcription on an equal amount of RNA from each sample using a reverse transcription kit to synthesize complementary DNA (cDNA).[6]
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a suitable master mix, the synthesized cDNA as a template, and primers specific for the gene of interest and a stable reference gene (e.g., GAPDH, RPLP0).
-
Run the qPCR plate on a real-time PCR machine.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene at each time point.
-
Normalize the Ct values of the target gene to the reference gene (ΔCt).
-
Calculate the relative change in mRNA expression compared to the time 0 control using the ΔΔCt method.
-
Conclusion
This compound is a valuable tool for studying transcription inhibition. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to investigate the effects of this compound on gene expression. Careful attention to experimental detail, including appropriate controls and time-course analysis, will yield high-quality, reproducible data, furthering our understanding of transcriptional regulation and its role in disease.
References
- 1. Differential Impact of Random GC Tetrad Binding and Chromatin Events on Transcriptional Inhibition by Olivomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biostate.ai [biostate.ai]
Application Notes and Protocols for the In Vivo Application of Olivomycin C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin C is a member of the aureolic acid group of antibiotics, which are known for their antitumor properties. These compounds exert their cytotoxic effects primarily by binding to the minor groove of GC-rich DNA sequences, leading to the inhibition of DNA and RNA synthesis. Furthermore, recent studies on the closely related Olivomycin A have elucidated its role in inducing apoptosis and modulating key signaling pathways, such as inhibiting p53-dependent transcription[1]. This document provides detailed application notes and protocols for the in vivo use of this compound in preclinical animal models of cancer, specifically focusing on P388 leukemia and B16 melanoma. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy, toxicity, and pharmacokinetics of this compound.
Quantitative Data Summary
Toxicity of this compound
The following table summarizes the available acute toxicity data for this compound in rodents. It is crucial to perform dose-ranging studies in the specific animal strain being used for efficacy experiments to determine the maximum tolerated dose (MTD).
| Species | Route of Administration | LD50 (µg/kg) | Toxic Effects Noted |
| Rat | Intraperitoneal | 6600 | Hepatocellular necrosis |
| Rat | Subcutaneous | 1700 | Details not reported |
| Rat | Intravenous | 1900 | Details not reported |
| Mouse | Intraperitoneal | 5100 | Details not reported |
Data sourced from the RTECS (Registry of Toxic Effects of Chemical Substances) database.
Antitumor Efficacy in Animal Models
While specific quantitative data on the percentage of tumor growth inhibition or increase in lifespan for this compound was not available in the reviewed literature, studies on closely related derivatives of Olivomycin A have demonstrated significant antitumor activity in murine models of P388 leukemia and B16 melanoma. These studies report pronounced antitumor effects and, in some cases, curative outcomes. It is therefore anticipated that this compound would exhibit similar efficacy. Researchers are encouraged to establish dose-response relationships and quantify the antitumor effects in their specific models.
Pharmacokinetics
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Murine P388 Leukemia Model
Objective: To evaluate the antitumor efficacy of this compound in mice bearing P388 leukemia.
Materials:
-
This compound
-
P388 leukemia cell line
-
Female DBA/2 or BDF1 mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Calipers
-
Standard animal housing and husbandry equipment
Methodology:
-
Cell Culture: Culture P388 leukemia cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) under standard conditions (37°C, 5% CO2).
-
Tumor Cell Implantation:
-
Harvest P388 cells in their logarithmic growth phase and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Inoculate each mouse intraperitoneally (i.p.) with 0.1 mL of the cell suspension (1 x 10^6 cells/mouse).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
On day 1 post-tumor implantation, begin treatment with this compound. The route of administration (e.g., i.p. or intravenous) and dosing schedule should be based on prior toxicity studies. A suggested starting point could be a fraction of the reported LD50.
-
Administer this compound or vehicle according to the predetermined schedule (e.g., daily for 5 days).
-
-
Efficacy Evaluation:
-
Monitor the mice daily for clinical signs of toxicity and body weight changes.
-
Record the day of death for each mouse.
-
Calculate the median survival time (MST) for each group.
-
Determine the percentage increase in lifespan (%ILS) using the formula: %ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.
-
In Vivo Antitumor Efficacy Study in a Murine B16 Melanoma Model
Objective: To assess the antitumor efficacy of this compound in a solid tumor model of B16 melanoma.
Materials:
-
This compound
-
B16-F10 melanoma cell line
-
Female C57BL/6 mice (6-8 weeks old)
-
Sterile PBS or other suitable vehicle
-
Calipers
-
Standard animal housing and husbandry equipment
Methodology:
-
Cell Culture: Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS.
-
Tumor Cell Implantation:
-
Harvest and wash B16-F10 cells as described for P388 cells.
-
Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Inject 0.2 mL of the cell suspension (5 x 10^5 cells/mouse) subcutaneously (s.c.) into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
When the tumors become palpable (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound or vehicle according to the selected route and schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor body weight and clinical signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Acute Toxicity Study
Objective: To determine the LD50 and MTD of this compound in the selected animal model.
Methodology:
-
Use healthy, non-tumor-bearing mice of the same strain and sex as in the efficacy studies.
-
Administer single doses of this compound via the intended route of administration at escalating concentrations to different groups of animals.
-
Observe the animals for at least 14 days for signs of toxicity and mortality.
-
Record the number of deaths in each dose group.
-
Calculate the LD50 using a suitable statistical method (e.g., probit analysis).
-
The MTD is typically defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound.
Methodology:
-
Use adult male Sprague-Dawley rats with cannulated jugular veins for blood sampling.
-
Administer a single dose of this compound intravenously or via the desired route.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution) using appropriate software.
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway of Olivomycin
Olivomycin induces apoptosis through mechanisms that can be dependent on the p53 status of the cancer cell. In p53 wild-type cells, the intrinsic pathway is predominantly activated, while in p53-mutant cells, both intrinsic and extrinsic pathways may be engaged.
Caption: Apoptotic signaling pathways induced by this compound.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of this compound.
References
Troubleshooting & Optimization
How to reduce Olivomycin C photobleaching in microscopy
Welcome to the technical support center for Olivomycin C microscopy applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate challenges during your experiments, with a focus on reducing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in microscopy?
This compound is a fluorescent antibiotic belonging to the aureolic acid group of compounds. In microscopy, it is primarily used as a DNA-specific stain. It binds to the minor groove of GC-rich regions of double-stranded DNA, emitting a yellow-green fluorescence upon excitation, which allows for the visualization of cell nuclei and chromosomes.
Q2: I am experiencing rapid fading of the this compound signal. What is happening?
This phenomenon is called photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Several factors can contribute to the rapid fading of the this compound signal, including high excitation light intensity, prolonged exposure times, and the absence of protective agents.
Q3: How can I reduce this compound photobleaching?
There are several strategies you can employ to minimize photobleaching:
-
Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light to the minimum required for a good signal-to-noise ratio.
-
Use Antifade Reagents: Mount your specimens in a mounting medium containing an antifade agent.
-
Control the Chemical Environment: Ensure the pH and ionic strength of your solutions are optimal for this compound fluorescence.
Q4: Are there specific antifade reagents that work well with this compound?
While specific quantitative data on the performance of antifade reagents with this compound is limited in publicly available literature, reagents that are effective for other DNA-binding dyes are good candidates. Commonly used and effective antifade agents include those based on p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Commercial antifade mounting media such as ProLong™ Gold and VECTASHIELD® are popular choices.[1][2] It is recommended to test a few different options to find the best performer for your specific experimental setup.
Q5: Can the mounting medium itself affect the fluorescence of this compound?
Yes, the mounting medium can significantly impact fluorescence. Factors such as the pH and the presence of certain ions can influence the binding of this compound to DNA and its fluorescent properties. For instance, the presence of Mg²⁺ ions is known to be important for the binding of aureolic acid antibiotics to DNA.[3][4] Additionally, the refractive index of the mounting medium should be matched as closely as possible to that of the immersion oil to avoid spherical aberrations that can degrade image quality.[1]
Troubleshooting Guides
Problem 1: Weak or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Staining Protocol | Ensure you are following a validated staining protocol for this compound. See the detailed experimental protocol below. |
| Suboptimal pH or Ionic Strength | Verify the pH and ionic strength of your staining and mounting solutions. This compound binding to DNA can be pH-dependent. |
| Insufficient Mg²⁺ Concentration | Ensure your staining buffer contains an adequate concentration of MgCl₂ as it is crucial for the binding of aureolic acid antibiotics to DNA. |
| Degraded this compound Stock Solution | Prepare a fresh stock solution of this compound. Store it protected from light and at the recommended temperature. |
| Incorrect Microscope Filter Set | Confirm that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max ~440 nm, Emission max ~540 nm). |
Problem 2: Rapid Photobleaching
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the lowest level that provides an acceptable signal. Use neutral density filters if available. |
| Long Exposure Times | Decrease the camera exposure time. For confocal microscopy, increase the scan speed. |
| Absence of Antifade Reagent | Use a commercial or homemade antifade mounting medium. See the table below for a comparison of common antifade agents. |
| Oxygen-Mediated Photodamage | For live-cell imaging, consider using an oxygen scavenging system in your imaging medium. |
| Repetitive Imaging of the Same Area | If possible, move to a fresh area of the sample for each image acquisition. |
Quantitative Data Summary
| Antifade Reagent Base | Commercial/Homemade | Key Component | Relative Anti-fading Performance (General) | Notes |
| Glycerol/PBS | Homemade/Commercial | p-Phenylenediamine (PPD) | High | Can cause initial quenching of some fluorophores and may not be compatible with all cyanine dyes.[1][2] |
| Glycerol/PBS | Homemade/Commercial | n-Propyl Gallate (NPG) | High | Generally good performance with a variety of dyes. |
| Polyvinyl Alcohol (PVA) | Homemade/Commercial | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Moderate to High | Provides a semi-permanent mounting solution. |
| Commercial Formulations | Commercial | Proprietary | Varies | Products like ProLong™ Gold and VECTASHIELD® are widely used and generally offer excellent protection. |
Key Experimental Protocols
Protocol: Staining of Fixed Adherent Cells with this compound
This protocol provides a general guideline for staining fixed adherent cells grown on coverslips. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton™ X-100 in PBS (for permeabilization)
-
Staining Buffer: 50 mM Tris-HCl (pH 7.4), 15 mM MgCl₂, 0.15 M NaCl
-
This compound Stock Solution (e.g., 1 mg/mL in ethanol, store at -20°C protected from light)
-
Antifade Mounting Medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but recommended for nuclear stains): Incubate the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in Staining Buffer to a final concentration of 1-10 µg/mL. Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with the Staining Buffer (without this compound) to remove unbound dye.
-
Mounting: Carefully mount the coverslip onto a glass slide using an antifade mounting medium.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter set for this compound.
Visualizations
References
- 1. bidc.ucsf.edu [bidc.ucsf.edu]
- 2. vectorlabs.com [vectorlabs.com]
- 3. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of aureolic acid antibiotic, chromomycin A3 with Cu2+ and its negative effect upon DNA binding property of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving Olivomycin C precipitation issues in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olivomycin C. Our goal is to help you overcome common challenges, particularly those related to precipitation in buffer solutions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is an aureolic acid antibiotic known for its antitumor properties. In a research context, it is primarily used for its ability to bind to the minor groove of GC-rich DNA sequences, a process that is dependent on the presence of divalent cations like Magnesium (Mg²⁺)[1][2][3]. This interaction allows it to interfere with DNA replication and transcription, making it a valuable tool for studying these cellular processes and for investigating potential anticancer therapies[4][5]. It has also been shown to induce apoptosis and affect the p53 signaling pathway[6][7].
Q2: I'm observing precipitation when dissolving this compound in my buffer. What are the common causes?
Precipitation of this compound can be attributed to several factors, often related to the composition of the buffer:
-
pH: The solubility of many complex organic molecules like this compound is pH-dependent. A suboptimal pH can lead to the protonation or deprotonation of functional groups, reducing solubility.
-
Divalent Cation Concentration: this compound forms complexes with divalent cations such as Mg²⁺, which is essential for its binding to DNA[1][3]. However, incorrect concentrations of these cations can potentially lead to the formation of insoluble complexes.
-
Buffer Composition: The specific salts and their concentrations in your buffer can influence the solubility of this compound. High ionic strength or the presence of certain ions might promote precipitation.
-
Temperature: Solubility is often temperature-dependent. Attempting to dissolve this compound at a low temperature may result in precipitation.
-
Concentration: Exceeding the solubility limit of this compound in a particular buffer will inevitably lead to precipitation.
Q3: How does the interaction with divalent cations affect this compound's function and stability?
The formation of an this compound-Mg²⁺ complex is crucial for its biological activity, specifically its ability to bind to DNA[1][2][3]. The divalent cation acts as a bridge, enabling the antibiotic to fit into the minor groove of the DNA. Therefore, the presence of an optimal concentration of divalent cations is essential for experiments investigating its DNA-binding and anti-proliferative effects. However, an excess or imbalance of these ions could potentially lead to aggregation and precipitation.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound, please follow these troubleshooting steps.
Step 1: Review Your Buffer Composition
The components of your buffer are the most likely source of precipitation issues.
| Buffer Component | Potential Issue | Recommendation |
| pH | Suboptimal pH affecting solubility. | Adjust the pH of your buffer. While specific optimal pH for this compound solubility is not widely published, many biological buffers are used in the pH range of 7.2-7.4. It is advisable to test a small amount of this compound in buffers with slightly different pH values (e.g., 6.8, 7.2, 7.6) to determine the optimal pH for its solubility. |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Incorrect concentration leading to insoluble complexes. | Ensure that the concentration of divalent cations is appropriate for your experiment. If the buffer contains high concentrations of divalent cations, consider preparing a stock solution of this compound in a low-cation or cation-free buffer and then adding it to your final experimental buffer. |
| Phosphate Buffers | Potential for precipitation with some compounds. | If you are using a phosphate-based buffer (e.g., PBS) and observing precipitation, consider switching to a different buffering system such as Tris-HCl to assess if the issue persists. |
| High Salt Concentration | "Salting out" effect reducing solubility. | If your buffer has a high ionic strength, try reducing the salt concentration if your experimental design allows. |
Step 2: Optimize the Dissolution Protocol
The method used to dissolve this compound can significantly impact its solubility.
| Parameter | Troubleshooting Step |
| Solvent | If dissolving directly in an aqueous buffer is problematic, consider preparing a concentrated stock solution in a small amount of an organic solvent like DMSO or ethanol first. Then, dilute this stock solution into your aqueous buffer. Note: Always check the tolerance of your experimental system (e.g., cells) to the final concentration of the organic solvent. |
| Temperature | Try warming the buffer to room temperature or slightly above (e.g., 37°C) before dissolving the this compound. Do not overheat, as this could degrade the compound. |
| Mixing | Ensure thorough mixing by vortexing or gentle agitation. Allow sufficient time for the compound to dissolve completely. |
| Filtration | After dissolution, sterilize the solution using a 0.22 µm filter to remove any remaining micro-precipitates[8]. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of sterile DMSO or ethanol to the tube to achieve a high concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your final experimental buffer, ensuring the pH is adjusted correctly[9].
-
Dilution: Thaw an aliquot of the this compound stock solution. Add the required volume of the stock solution to your experimental buffer to achieve the desired final concentration.
-
Mixing: Mix the working solution thoroughly by inverting the tube or gentle vortexing.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Visual Guides
Experimental Workflow for this compound Treatment
Caption: A typical experimental workflow for cell treatment with this compound.
Simplified Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified pathway of p53-dependent apoptosis induced by this compound.
References
- 1. Divalent cations are dispensable for binding to DNA of a novel positively charged olivomycin A derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divalent cations are dispensable for binding to DNA of a novel positively charged olivomycin A derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Interaction of the antitumor antibiotic olivomycin with Mg2+ ions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered transcription and replication are the mechanisms of cytotoxicity of antitumor antibiotic olivomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 9. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Olivomycin C for Cellular Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Olivomycin C for cell staining applications. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure optimal and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell staining?
A1: A common starting concentration for this compound in staining ethanol-fixed cells is 100 µg/ml.[1] However, the optimal concentration can vary depending on the cell type, fixation method, and experimental application (e.g., flow cytometry vs. fluorescence microscopy). It is highly recommended to perform a titration to determine the ideal concentration for your specific conditions.
Q2: What is the mechanism of this compound binding to DNA?
A2: this compound, a member of the aureolic acid family of antibiotics, binds to the minor groove of GC-rich regions of double-stranded DNA.[2] This interaction is non-intercalative and is crucial for its fluorescent properties when bound to DNA. The binding of this compound can interfere with DNA replication and transcription processes.[2]
Q3: Can I use this compound for live-cell imaging?
A3: The available literature primarily focuses on the use of this compound in fixed cells.[1] Using it in live cells may present challenges due to potential cytotoxicity and altered membrane permeability. If live-cell imaging is intended, it is crucial to perform thorough viability assays and optimize for the lowest possible concentration and incubation time to minimize phototoxicity and cellular stress.
Q4: What are the optimal buffer conditions for this compound staining?
A4: The staining efficiency of this compound is influenced by the ionic strength and the presence of divalent cations. A common staining solution includes 0.15 M NaCl and 15 mM MgCl2.[1] The fluorescence intensity of stained cells can increase with NaCl concentrations up to 1 M, likely due to changes in chromatin structure that expose more binding sites.[1]
Q5: How does fixation affect this compound staining?
A5: Ethanol fixation has been shown to be effective for preparing cells for this compound staining, providing high-resolution DNA distribution patterns in flow cytometry.[1] Glutaraldehyde fixation can also be used, though it may result in lower fluorescence intensity compared to ethanol-fixed cells.[1] The choice of fixative can impact chromatin structure and therefore the accessibility of DNA to the dye.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Suboptimal this compound concentration.- Inefficient cell permeabilization.- Inappropriate buffer conditions (e.g., low ionic strength, lack of MgCl2).- Photobleaching during image acquisition. | - Perform a concentration titration (e.g., 10-250 µg/ml).[1]- Ensure proper fixation and permeabilization protocols are followed.- Use a staining buffer containing 0.15 M NaCl and 15 mM MgCl2.[1]- Use an anti-fade mounting medium and minimize exposure to excitation light. |
| High Background Staining | - Excessively high this compound concentration.- Inadequate washing steps.- Non-specific binding to other cellular components. | - Reduce the concentration of this compound.- Increase the number and duration of wash steps after staining.- Include a blocking step with an appropriate agent if non-specific binding is suspected. |
| Uneven or Patchy Staining | - Cell clumping.- Incomplete fixation or permeabilization.- Presence of cellular debris. | - Ensure a single-cell suspension before and during the staining procedure.- Optimize fixation and permeabilization times and reagent concentrations.- Remove cell debris by filtration or centrifugation before staining. |
| Cell Morphology is Altered | - Harsh fixation or permeabilization methods.- Cytotoxic effects of this compound at high concentrations or long incubation times. | - Use a milder fixation method or reduce the concentration of the fixative.- Reduce the this compound concentration and incubation time. Perform viability assays. |
| Signal Fades Quickly (Photobleaching) | - High intensity of excitation light.- Prolonged exposure to light.- Intrinsic photolability of the fluorophore. | - Reduce the intensity and duration of the excitation light.- Use a mounting medium containing an anti-fade reagent.- Acquire images efficiently to minimize light exposure. |
Experimental Protocols
Protocol 1: Staining of Ethanol-Fixed Cells with this compound for Flow Cytometry
This protocol is adapted from studies on DNA staining with fluorescent antibiotics.[1]
Materials:
-
Cell suspension
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
This compound stock solution (e.g., 1 mg/ml in a suitable solvent)
-
Staining Buffer: 0.15 M NaCl, 15 mM MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix for at least 1 hour at 4°C.
-
-
Washing:
-
Centrifuge the fixed cells to pellet.
-
Wash the cells twice with PBS to remove the ethanol.
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in the Staining Buffer to a final concentration of 100 µg/ml.
-
Resuspend the cell pellet in the this compound staining solution.
-
Incubate for at least 30 minutes at room temperature, protected from light.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer using the appropriate excitation and emission filters for this compound (excitation max ~440 nm, emission max ~560 nm).
-
Protocol 2: Optimization of this compound Concentration for Fluorescence Microscopy
Materials:
-
Cells cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde or ice-cold 70% ethanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) if using paraformaldehyde fixation
-
This compound stock solution
-
Staining Buffer (0.15 M NaCl, 15 mM MgCl2 in PBS)
-
Mounting medium with anti-fade reagent
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Fix the cells using either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold 70% ethanol for 1 hour at 4°C.
-
If using paraformaldehyde, wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining with a Concentration Gradient:
-
Prepare a series of this compound staining solutions with concentrations ranging from 10 µg/ml to 200 µg/ml in the Staining Buffer.
-
Incubate separate coverslips with each concentration for 30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the coverslips three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Evaluate the signal-to-noise ratio for each concentration to determine the optimal staining concentration that provides bright nuclear staining with minimal background.
-
Visualizations
Caption: Experimental workflow for this compound cell staining.
Caption: Troubleshooting logic for weak or no this compound staining.
References
Troubleshooting unexpected results with Olivomycin C
Welcome to the technical support center for Olivomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an aureolic acid antibiotic that functions as an anti-cancer agent and a fluorescent dye. Its primary mechanism of action involves binding to the minor groove of GC-rich regions of double-stranded DNA. This interaction is magnesium-dependent and leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (cell death) in tumor cells.[1][2][3]
Q2: What are the optimal storage and stability conditions for this compound?
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or ethanol and store them at -20°C or -80°C.
-
Light Sensitivity: Protect solutions from light to prevent photodegradation.[4]
-
pH: this compound's binding to DNA is pH-dependent. In acidic media, its binding to nuclear DNA is not observed.[5] Therefore, it is critical to maintain a physiological pH in your experimental buffer.
-
Working Solutions: For cell culture experiments, it is advisable to prepare fresh working solutions from the stock solution for each experiment to avoid degradation.
Q3: Can this compound be used for live-cell imaging?
Yes, this compound is a fluorescent compound and has been used to visualize nuclear DNA in living cells.[5] However, researchers should be aware of its cytotoxic effects. The accumulation of this compound in the nucleus is time-dependent, initially appearing in the cytoplasm and lysosomes before concentrating in the nucleus.[5]
Q4: Are there known off-target effects of this compound?
While the primary target of this compound is DNA, like many small molecules, it may have off-target effects. The literature suggests that its derivatives can have varying levels of cytotoxicity and binding affinities to DNA.[6][7] It is important to include appropriate controls in your experiments to account for potential off-target effects. Some small molecule inhibitors have been found to kill cancer cells via off-target effects, so careful validation is crucial.[8]
Troubleshooting Guide
This guide addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope are appropriate for this compound. This compound is typically excited by blue light (~440 nm) and emits in the green-yellow range (~540 nm). | Protocol: Verifying Microscope Filter Sets 1. Check the specifications of your microscope's filter cubes.2. Compare the filter specifications with the known excitation and emission maxima of this compound.3. If necessary, use a spectrophotometer to confirm the spectral properties of your this compound solution. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use neutral density filters to reduce light intensity and keep exposure times as short as possible.[9][10] Consider using an anti-fade mounting medium for fixed samples.[11] | Protocol: Minimizing Photobleaching 1. Locate the sample on the microscope using low magnification and transmitted light before switching to fluorescence.2. Use the shutter to block the excitation light path when not actively observing or acquiring images.3. Acquire images using the lowest possible excitation intensity that provides a detectable signal. |
| Low Drug Concentration or Insufficient Incubation Time | The concentration of this compound and the incubation time can significantly impact signal intensity. Optimize these parameters for your specific cell type and experimental conditions. | Protocol: Optimizing this compound Concentration and Incubation Time 1. Perform a dose-response experiment with a range of this compound concentrations.2. Conduct a time-course experiment to determine the optimal incubation period for nuclear localization and signal intensity.3. Use a positive control (e.g., a cell line known to respond to this compound) to validate your experimental setup. |
| Poor Drug Uptake | Cell permeability can vary between cell types. If you suspect poor uptake, you can try to permeabilize fixed cells or investigate alternative delivery methods for live cells. | Protocol: Cell Permeabilization (for fixed cells) 1. After fixation (e.g., with 4% paraformaldehyde), wash cells with PBS.2. Incubate cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin in PBS) for 10-15 minutes at room temperature.3. Wash cells again with PBS before adding the this compound staining solution. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Autofluorescence | Some cell types and culture media exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence.[9][12] | Protocol: Assessing Autofluorescence 1. Prepare a control sample of your cells that has not been treated with this compound.2. Image this sample using the same microscope settings (filters, exposure time) as your experimental samples.3. If significant autofluorescence is present, you may need to use spectral unmixing techniques or select a different fluorescent probe. |
| Excessive Drug Concentration | Using too high a concentration of this compound can lead to non-specific binding and high background. Titrate the concentration to find the optimal balance between signal and background. | See "Optimizing this compound Concentration" protocol above. |
| Incomplete Washing | Residual, unbound this compound in the sample can contribute to background fluorescence. Ensure thorough but gentle washing steps after incubation.[12] | Protocol: Optimizing Washing Steps 1. After incubating with this compound, remove the staining solution.2. Wash the cells 2-3 times with a suitable buffer (e.g., PBS).3. For live-cell imaging, you can replace the staining medium with fresh, drug-free medium before imaging. |
Issue 3: Unexpected Cytotoxicity or Altered Cell Morphology
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| High Drug Concentration | This compound is a cytotoxic agent.[1] High concentrations can rapidly induce apoptosis or other toxic effects, altering cell morphology. | See "Optimizing this compound Concentration" protocol above. Start with low nanomolar concentrations and carefully titrate upwards. |
| Prolonged Exposure | The cytotoxic effects of this compound are time-dependent. Reduce the incubation time to a point where the desired effect (e.g., DNA binding) is observed without excessive cell death. | See "Optimizing this compound Incubation Time" protocol above. |
| Contamination of Cell Culture | Bacterial or mycoplasma contamination can affect cell health and response to treatment.[13] Regularly test your cell cultures for contamination. Olivomycin has been used to detect mycoplasma contamination.[14] | Protocol: Mycoplasma Testing 1. Use a commercially available PCR-based or fluorescence-based mycoplasma detection kit.2. Follow the manufacturer's instructions to test your cell culture supernatant.3. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock. |
| Off-Target Effects | As with any drug, consider the possibility of off-target effects that may contribute to the observed phenotype.[8] | Protocol: Validating On-Target Effects 1. Use a secondary assay to confirm the mechanism of action (e.g., a transcription assay to confirm inhibition).2. If available, use a structurally related but inactive analog of this compound as a negative control.3. Consider knockdown or knockout of a downstream effector to see if the phenotype is rescued. |
Visual Guides
Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
General Experimental Workflow for this compound Treatment and Analysis
Caption: A general workflow for experiments involving this compound.
Troubleshooting Logic for Weak Fluorescence Signal
Caption: Troubleshooting flowchart for a weak fluorescence signal.
References
- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction [mdpi.com]
- 4. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 5. [Effect of neutral red on the cytotoxic activity of olivomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of olivomycin A at the side chain of the aglycon yields the derivative with perspective antitumor characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 10. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Use of the DNA-specific fluorochrome olivomycin for work with cell cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio with Olivomycin C fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Olivomycin C fluorescence.
Troubleshooting Guides
Low or no fluorescence signal, high background, and photobleaching can be common issues during experimentation. This guide provides potential causes and solutions to these problems.
| Problem | Potential Cause | Solution |
| Weak or No Signal | Incorrect filter selection: Excitation and emission filters do not match the spectral properties of this compound. | Use a filter set appropriate for this compound (Excitation max ~440 nm, Emission max ~520 nm). |
| Low concentration of this compound: Insufficient dye concentration for detection. | Optimize the staining concentration. A typical starting concentration is in the range of 1-10 µg/mL. | |
| Suboptimal pH or ionic strength: The fluorescence of this compound is sensitive to pH and salt concentration.[1] | Maintain the staining buffer at a pH between 7.0 and 8.0. Ensure the presence of an optimal concentration of MgCl2 (typically 15-20 mM) as Mg2+ is crucial for the complex formation with DNA.[2] The fluorescence intensity increases with NaCl concentration up to about 1 M.[1] | |
| Poor DNA binding: The target DNA may be inaccessible or degraded. | Ensure proper cell fixation and permeabilization to allow this compound to reach the nuclear DNA. For in vitro assays, confirm the integrity of the DNA. | |
| Photobleaching: The fluorophore is being destroyed by prolonged exposure to excitation light. | Minimize the exposure time to the excitation light. Use an anti-fade mounting medium for microscopy. | |
| High Background Signal | Excess unbound this compound: Residual dye in the sample that is not bound to DNA. | Include additional washing steps after staining to remove unbound this compound. |
| Autofluorescence: Cells or other sample components are naturally fluorescent at the same wavelengths as this compound. | Use a control sample (unstained) to assess the level of autofluorescence. If significant, consider using spectral unmixing if your imaging system supports it. | |
| Non-specific binding: this compound may bind to other cellular components, although it has high specificity for DNA. | Optimize staining and washing protocols. Ensure the use of appropriate blocking buffers if performing co-staining with antibodies. | |
| Uneven Staining | Inadequate mixing: The staining solution was not evenly distributed across the sample. | Ensure thorough but gentle mixing of the sample during the staining incubation. |
| Cell clumping: Aggregated cells can lead to uneven staining and analysis. | Prepare a single-cell suspension before staining. Use anti-clumping agents in the buffer if necessary. | |
| Fixation artifacts: The fixation process may alter the chromatin structure, affecting dye accessibility. | Test different fixation methods (e.g., ethanol vs. paraformaldehyde) to find the optimal condition for your cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation wavelength for this compound is approximately 440 nm, and its emission maximum is around 520 nm, resulting in a yellow-green fluorescence.
Q2: Why is Mg2+ required in the staining buffer?
A2: this compound forms a complex with Mg2+ ions, which then binds to the minor groove of double-stranded DNA, primarily in G/C-rich regions.[2][3] This binding event leads to a significant enhancement of its fluorescence.
Q3: Can I use this compound for live-cell imaging?
A3: While this compound can cross the membrane of living cells, its primary application is in fixed cells for DNA content analysis and visualization. For live-cell imaging, potential cytotoxicity and effects on DNA replication should be considered.
Q4: How does pH affect this compound fluorescence?
A4: The fluorescence intensity of the this compound-DNA complex is pH-dependent. A neutral to slightly alkaline pH (7.0-8.0) is generally optimal for maximal fluorescence.[1]
Q5: What is the binding mechanism of this compound to DNA?
A5: this compound, in a complex with Mg2+, binds to the minor groove of B-form DNA. It shows a preference for G/C-rich sequences.[3] This interaction is non-intercalative.
Q6: How can I minimize photobleaching of this compound?
A6: To minimize photobleaching, reduce the intensity and duration of the excitation light. For microscopy, using an anti-fade reagent in the mounting medium is highly recommended. When performing flow cytometry, ensure the laser power is appropriately set.
Experimental Protocols
General Protocol for Staining Cells with this compound for Fluorescence Microscopy
-
Cell Preparation: Grow cells on coverslips or in a suitable imaging dish.
-
Fixation: Fix the cells with a suitable fixative such as 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold 70% ethanol for at least 1 hour at 4°C.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization (if using PFA fixation): If cells were fixed with paraformaldehyde, permeabilize them with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the this compound staining solution (e.g., 5 µg/mL this compound in a buffer containing 20 mM MgCl2, at pH 7.4). Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with the staining buffer (without this compound) to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set (e.g., DAPI or FITC filter cube, depending on the specific microscope setup and dye brightness).
General Protocol for Staining Cells with this compound for Flow Cytometry
-
Cell Preparation: Harvest and wash the cells, ensuring a single-cell suspension.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 1 hour or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in the this compound staining solution (e.g., 10 µg/mL this compound in a buffer containing 15 mM MgCl2, at pH 7.2). Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and collecting the emission signal in the appropriate channel (typically around 520-530 nm).
Quantitative Data Summary
The following table summarizes the impact of various experimental parameters on the fluorescence intensity of this compound.
| Parameter | Condition | Effect on Fluorescence Intensity | Reference |
| pH | 5.0 - 9.0 | Little change | [1] |
| 9.0 - 10.0 | ~13% increase | [1] | |
| Ionic Strength (NaCl) | 0 - 1 M | Significant increase | [1] |
| 1 - 1.75 M | Slight change | [1] | |
| Mg2+ Concentration | 15 - 20 mM | Optimal for complex formation and fluorescence | [1] |
| Binding to DNA | Unbound vs. Bound | ~10-fold increase upon binding to DNA | [4] |
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Factors influencing the signal-to-noise ratio.
Caption: Mechanism of this compound fluorescence.
References
- 1. osti.gov [osti.gov]
- 2. [Interaction of the antitumor antibiotic olivomycin with Mg2+ ions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Olivomycin C Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Olivomycin C in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
This compound, an aureolic acid antibiotic, primarily functions by binding to the minor groove of GC-rich regions of double-stranded DNA. This interaction can interfere with the processes of DNA replication and transcription, leading to its cytotoxic effects, which are harnessed in cancer research.[1] While its on-target effect is related to this DNA binding, off-target effects can arise from several factors. These include the unintended inhibition or activation of various proteins and signaling pathways that are not the primary focus of the study. For instance, like its analogue Olivomycin A, it can induce apoptosis, affect epithelial-mesenchymal transition (EMT), and impact mitochondrial quality control.[2][3] The p53 status of the cells can also influence the cellular response to Olivomycin A, suggesting that genetic background can play a role in its effects.[2]
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?
The key to minimizing off-target effects is to use the lowest concentration of this compound that still elicits the desired on-target effect. This requires performing a careful dose-response analysis.
Recommended Experimental Workflow:
-
Determine the EC50/IC50 for the On-Target Effect:
-
Culture your cells of interest and treat them with a range of this compound concentrations (e.g., from nanomolar to micromolar).
-
Measure the desired on-target effect. For example, if you are studying the inhibition of a specific transcription factor, you could use a reporter assay or qPCR to measure the expression of a target gene.
-
Plot the on-target effect against the this compound concentration to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
-
-
Assess Cytotoxicity:
-
In parallel, perform a cytotoxicity assay (e.g., MTS, MTT, or a live/dead stain with flow cytometry) using the same concentration range.[4][5][6][7]
-
This will help you identify the concentration at which this compound becomes broadly toxic to the cells, which is likely to be associated with significant off-target effects.
-
-
Select an Optimal Concentration:
-
Choose a concentration for your experiments that is at or slightly above the EC50/IC50 for your on-target effect but well below the concentration that causes widespread cytotoxicity.
-
Troubleshooting Guide
Problem 1: High level of apoptosis observed in cells, confounding the study of a non-apoptotic process.
-
Possible Cause: The concentration of this compound is too high, leading to off-target induction of apoptosis. Olivomycin A has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2][3]
-
Solution:
-
Perform a Dose-Response Curve: As detailed in the FAQ, determine the lowest effective concentration for your on-target effect that minimizes apoptosis.
-
Time-Course Experiment: Reduce the incubation time with this compound. A shorter exposure may be sufficient to observe the on-target effect without triggering the apoptotic cascade.
-
Use Apoptosis Inhibitors (with caution): If reducing concentration or time is not feasible, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK). However, be aware that this introduces another variable and potential off-target effects of the inhibitor itself. This should be used as a last resort and with appropriate controls.
-
Problem 2: Unexpected changes in cell morphology and adhesion, suggesting effects on the cytoskeleton or cell adhesion molecules.
-
Possible Cause: this compound may be causing off-target effects on pathways regulating cell structure and adhesion, such as the epithelial-mesenchymal transition (EMT) pathway. Olivomycin A has been observed to reverse EMT.[2][3]
-
Solution:
-
Validate On-Target Effect: Confirm that the observed morphological changes are not a direct consequence of your intended target's modulation. Use a secondary method (e.g., siRNA/shRNA knockdown of the intended target) to see if it phenocopies the effect of this compound.
-
Western Blot Analysis: Probe for key markers of EMT (e.g., E-cadherin, N-cadherin, Vimentin, Snail) to assess whether this pathway is being affected at the concentration of this compound you are using.
-
Concentration Optimization: As with apoptosis, a lower concentration of this compound may be sufficient for the on-target effect without significantly impacting cell morphology.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line
| This compound Concentration (nM) | On-Target Inhibition (%) | Cell Viability (%) |
| 0 (Control) | 0 | 100 |
| 1 | 15 | 98 |
| 10 | 45 | 95 |
| 50 | 85 | 80 |
| 100 | 95 | 50 |
| 500 | 98 | 10 |
In this hypothetical example, a concentration between 10-50 nM might be optimal, providing significant on-target inhibition with minimal impact on overall cell viability.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using a Resazurin-based Method
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: Add 20 µL of a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for Assessing Off-Target Effects on Signaling Pathways
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound and a vehicle control for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins from potentially affected pathways (e.g., p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: On-target and potential off-target pathways of this compound.
References
- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bioassay to measure cytotoxicity of plasma from patients treated with mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Olivomycin C-Induced Oxidative Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olivomycin C. The information provided is intended to help control for this compound-induced oxidative stress during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
This compound is an aureolic acid antibiotic and antitumor agent.[1] While direct studies on this compound are limited, its close analog, Olivomycin A, has been shown to induce significant oxidative stress by promoting the accumulation of reactive oxygen species (ROS), particularly within the mitochondria.[2] This effect is notably more pronounced in cancer cells with mutated p53.[2] The mechanism is thought to involve the metabolic conversion of the antibiotic into reactive radical intermediates, which then contribute to cellular oxidative damage.[3]
Q2: What are the common indicators of this compound-induced oxidative stress?
Common indicators of oxidative stress that can be monitored in your experiments include:
-
Increased Reactive Oxygen Species (ROS) production: This can be measured using fluorescent probes like DCFDA for general cellular ROS and MitoSOX Red for mitochondrial superoxide.
-
Lipid peroxidation: An increase in malondialdehyde (MDA) levels, a product of lipid peroxidation, can be quantified using a Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
DNA damage: The formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a common marker for oxidative DNA damage and can be measured by ELISA or chromatography.
-
Alterations in the cellular antioxidant defense system: This includes changes in the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Q3: How can I control for this compound-induced oxidative stress in my cell culture experiments?
The primary method for controlling drug-induced oxidative stress is through the co-administration of antioxidants. The most commonly used and well-characterized antioxidants for in vitro studies are N-acetylcysteine (NAC), Vitamin C (ascorbic acid), and Vitamin E (alpha-tocopherol).
Q4: What is N-acetylcysteine (NAC) and how does it work?
N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine, which is a key component of the major intracellular antioxidant, glutathione (GSH).[4] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS and detoxify harmful compounds.[5]
Q5: Are there any potential issues to be aware of when using NAC?
Yes, it is important to be aware of the following:
-
Pro-oxidant effects: At certain concentrations and in specific cellular contexts, NAC has been observed to have pro-oxidant effects, potentially increasing ROS production.[6] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
-
Effect on metal ions: NAC can chelate metal ions. For example, it has been shown to reduce the intracellular uptake of copper when used with copper ionophores, which could be a confounding factor in some experimental setups.[7]
Q6: Can Vitamin C and Vitamin E be used to counteract this compound-induced oxidative stress?
Yes, both Vitamin C and Vitamin E are potent antioxidants that can be used in cell culture.
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly scavenges a wide range of ROS.[8]
-
Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that is particularly effective at protecting cell membranes from lipid peroxidation.[8]
It has been shown that Vitamins C and E can have synergistic effects in scavenging superoxide radicals.[9]
Q7: Are there any contraindications for using antioxidants with anticancer agents like this compound?
Caution is advised. Some studies have shown that antioxidants, including Vitamin C, can potentially antagonize the cytotoxic effects of certain antineoplastic drugs, thereby reducing their therapeutic efficacy.[10] It is essential to carefully titrate the concentration of the antioxidant to mitigate oxidative stress without compromising the intended anticancer effects of this compound.
Troubleshooting Guides
Problem: High levels of ROS detected after this compound treatment, leading to excessive cell death.
Possible Cause: this compound is inducing significant oxidative stress, overwhelming the endogenous antioxidant capacity of the cells.
Solution:
-
Introduce an antioxidant: Co-treat the cells with N-acetylcysteine (NAC). Start with a concentration range of 1-10 mM and optimize for your specific cell line and this compound concentration.
-
Alternative antioxidants: If NAC is not effective or shows toxicity, consider using Vitamin C (50-200 µM) or Vitamin E (50-100 µM). A combination of Vitamin C and E may also be more effective.
-
Optimize this compound concentration: If possible, perform a dose-response experiment to find the lowest effective concentration of this compound that achieves the desired biological effect with manageable oxidative stress.
Problem: Inconsistent results when using NAC to control for oxidative stress.
Possible Cause:
-
Suboptimal NAC concentration: The concentration of NAC may be too low to be effective or too high, leading to pro-oxidant effects.
-
Timing of NAC addition: The timing of NAC administration relative to this compound treatment can influence its effectiveness.
-
NAC stability: NAC solutions can oxidize over time.
Solution:
-
Dose-response optimization: Perform a dose-response curve with NAC (e.g., 0.5, 1, 5, 10 mM) in the presence of a fixed concentration of this compound to determine the optimal protective concentration.
-
Pre-treatment vs. co-treatment: Compare the effectiveness of pre-incubating the cells with NAC for 1-2 hours before adding this compound versus adding both compounds simultaneously.
-
Freshly prepare NAC solutions: Always use freshly prepared NAC solutions for your experiments to ensure its antioxidant activity.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of antioxidants in reducing drug-induced oxidative stress. Note that this data is from studies on other compounds but can serve as a starting point for designing experiments with this compound.
Table 1: Effect of N-acetylcysteine (NAC) on Oxidative Stress Markers
| Cell Line | Inducing Agent | NAC Concentration | Parameter Measured | % Reduction in Oxidative Stress | Reference |
| HepG2 | Cisplatin (2 µM) | 1 mM | MDA Levels | ~40% | [5] |
| HepG2 | Lead Nitrate | 0.5 mM | MDA Levels | Significant decrease | [11] |
| GES-1 | H. pylori | 5 mM | ROS Levels | Significant decrease | [1] |
| HEK293 | Patulin (7.5 µM) | 4 mM | Mitochondrial ROS | Significantly attenuated | [10] |
Table 2: Effect of Vitamins C and E on Oxidative Stress Markers
| Study Type | Supplementation | Duration | Parameter Measured | % Reduction in Oxidative Stress | Reference |
| Human Trial | Vitamin C (500 mg/d) | 2 months | Urinary 8-iso-PGF2α | ~15% | [12] |
| Human Trial | Vitamin E (400 IU/d) | 2 months | Urinary 8-iso-PGF2α | ~14% | [12] |
| In vitro (mouse embryos) | Vitamin C + Vitamin E | - | Embryo toxicity | Reduced | [13] |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with this compound with or without the antioxidant of choice (e.g., NAC, Vitamin C) for the desired time period. Include appropriate vehicle controls.
-
DCFDA Staining:
-
Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in pre-warmed serum-free medium.
-
Remove the treatment media and wash the cells once with 1X PBS.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells once with 1X PBS.
-
Add 100 µL of 1X PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Protocol 2: N-acetylcysteine (NAC) Co-treatment for Oxidative Stress Reduction
-
NAC Stock Solution Preparation:
-
Prepare a 1 M stock solution of NAC in sterile, cell culture-grade water.
-
Adjust the pH to 7.4 with NaOH.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store aliquots at -20°C. Thaw a fresh aliquot for each experiment.
-
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
For pre-treatment: Add the desired final concentration of NAC (e.g., 1-10 mM) to the cell culture medium and incubate for 1-2 hours. Then, add this compound to the same medium.
-
For co-treatment: Add both NAC and this compound to the cell culture medium at the same time.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Proceed with downstream assays to measure oxidative stress markers or other cellular responses.
Signaling Pathways and Experimental Workflows
This compound-Induced Oxidative Stress and Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced oxidative stress, leading to apoptosis. This pathway is based on the known effects of the related compound, Olivomycin A, and the general mechanisms of oxidative stress.
References
- 1. N-Acetylcysteine Reduces ROS-Mediated Oxidative DNA Damage and PI3K/Akt Pathway Activation Induced by Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells [mdpi.com]
- 3. Oxidative coupling of mithramycin and hydroquinone catalyzed by copper oxidases and benzoquinone. Implications for the mechanism of action of aureolic acid antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
Best practices for long-term storage of Olivomycin C
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Olivomycin C. The following information is based on general knowledge of aureolic acid antibiotics and data available for closely related compounds, such as Chromomycin A3, due to the limited specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored for the long term?
For long-term storage, it is recommended to store lyophilized this compound in a desiccated environment at -20°C. Under these conditions, the compound is expected to be stable for an extended period, potentially up to 24 months, similar to other aureolic acid antibiotics like Chromomycin A3[1].
Q2: What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for reconstituting aureolic acid antibiotics[1]. It is advisable to prepare a high-concentration stock solution from which working solutions can be diluted.
Q3: How should reconstituted this compound solutions be stored?
Once reconstituted in a solvent like DMSO, this compound solutions should be stored at -20°C. To maintain potency, it is best to use the solution within one month[1]. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound[1].
Q4: Is this compound sensitive to light?
Q5: What safety precautions should be taken when handling this compound?
This compound is a potent cytotoxic agent and should be handled with appropriate safety measures in a laboratory setting. This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powdered form and concentrated solutions should be performed in a chemical fume hood to avoid inhalation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in experiments | 1. Degradation of this compound: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, exposure to light) can lead to loss of activity. 2. Incorrect solvent or pH: The stability of similar compounds can be pH-dependent. 3. Absence of necessary cofactors: Aureolic acid antibiotics require divalent cations (e.g., Mg²⁺) to bind to DNA and exert their biological effect[2]. | 1. Use a fresh aliquot: Prepare a new working solution from a properly stored, single-use aliquot of the stock solution. 2. Verify solvent and buffer compatibility: Ensure the final buffer system in your assay is compatible with this compound and its mechanism of action. 3. Ensure the presence of divalent cations: Check that your experimental buffer contains an adequate concentration of Mg²⁺ or another suitable divalent cation. |
| Precipitate formation in the stock solution | 1. Solvent evaporation: Over time, especially with improper sealing, the solvent may evaporate, increasing the concentration beyond the solubility limit. 2. Temperature fluctuations: Repeated freeze-thaw cycles can affect solubility. | 1. Visually inspect before use: Always check for precipitates before making dilutions. If a precipitate is observed, gently warm the solution and vortex to try and redissolve it. If it does not redissolve, it is best to discard the aliquot. 2. Proper aliquoting and sealing: Ensure vials are sealed tightly to prevent evaporation. |
| Inconsistent experimental results | 1. Variability in stock solution concentration: This can result from pipetting errors during aliquoting or solvent evaporation. 2. Presence of interfering metal ions: Certain divalent cations, such as Cu²⁺, can negatively affect the DNA binding of related aureolic acid antibiotics[2]. | 1. Re-quantify stock solution: If possible, verify the concentration of your stock solution using spectrophotometry. 2. Use high-purity reagents: Ensure that buffers and other reagents are free from contaminating metal ions. Consider using chelators to remove unwanted metal ions if contamination is suspected. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound (based on Chromomycin A3 data)
| Form | Storage Temperature | Solvent | Duration | Special Conditions |
| Lyophilized Powder | -20°C | N/A | Up to 24 months[1] | Desiccated, protected from light |
| Reconstituted Solution | -20°C | DMSO[1] | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles, protected from light |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Reconstitution: In a chemical fume hood, carefully open the vial. Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 1 mM stock of a 5 mg powder with a molecular weight of 1155.24 g/mol , add approximately 4.33 mL of DMSO).
-
Dissolution: Tightly cap the vial and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (e.g., amber) microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date of preparation, and store them at -20°C in a desiccated, light-protected container.
Mandatory Visualization
Caption: Workflow for the proper storage, preparation, and use of this compound.
Caption: Decision tree for troubleshooting common issues with this compound.
References
Addressing autofluorescence in Olivomycin C experiments
This guide provides troubleshooting strategies and frequently asked questions to help researchers address the common challenge of autofluorescence in experiments involving Olivomycin C.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my experiment?
Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, independent of any specific fluorescent labels you have added.[1][2] It is a significant challenge because this background "noise" can obscure the true signal from your fluorescent probe (like this compound or an antibody-conjugated fluorophore), leading to a low signal-to-noise ratio, reduced sensitivity, and potentially false-positive results.[1][3]
Q2: What is causing the autofluorescence in my specific samples?
Autofluorescence originates from various endogenous molecules and experimental artifacts. Common sources include:
-
Endogenous Molecules : Cellular components like NADH, riboflavin, collagen, elastin, and lipofuscin naturally fluoresce, often with broad emission spectra in the blue-green range.[1][4] Red blood cells are also a major source due to the heme group.[1][5]
-
Fixation : Aldehyde fixatives such as formaldehyde, paraformaldehyde, and especially glutaraldehyde can react with proteins and amines in the tissue to create fluorescent products.[1][4] Autofluorescence can increase with longer or warmer fixation times.[4][5]
-
Media and Reagents : Components in cell culture media, like phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[1]
-
Dead Cells : Dead or dying cells tend to be more autofluorescent than healthy cells.[1]
Q3: How can I determine if autofluorescence is impacting my results?
The most straightforward method is to prepare an unstained control sample.[1] Process this sample in the exact same way as your experimental samples (including fixation, permeabilization, and mounting), but omit this compound and any other fluorescent labels.[1][5] When you image this control under the same conditions, any signal you detect is attributable to autofluorescence. This provides a baseline for how significant the problem is.[1]
Q4: What are the fluorescence properties of this compound?
This compound belongs to the aureolic acid group of antibiotics, which also includes Olivomycin A and Chromomycin A3. These antibiotics require a divalent cation, typically Magnesium (Mg²⁺), to bind to the minor groove of GC-rich DNA. This binding event significantly enhances their fluorescence. While specific data for this compound is sparse, the spectral properties are very similar across this class. The antibiotic-Mg²⁺ complex exhibits a notable shift in its emission spectrum upon binding to DNA.
Data Summary Tables
Table 1: Spectral Properties of Common Autofluorescent Species
| Source | Typical Excitation Range (nm) | Typical Emission Range (nm) | Common Location |
|---|---|---|---|
| Collagen | 350 - 400 | 400 - 450 | Extracellular matrix[5] |
| Elastin | 350 - 450 | 420 - 520 | Extracellular matrix |
| NADH | 340 - 360 | 440 - 470 | Mitochondria |
| Riboflavin (Flavins) | 440 - 470 | 520 - 540 | Cytoplasm, Mitochondria |
| Lipofuscin | 345 - 490 | 460 - 670 | Lysosomes (accumulates with age) |
| Heme Groups | Broad (Soret band ~415) | Broad (Red region) | Red Blood Cells |
| Aldehyde Fixatives | Broad (UV-Blue) | Broad (Blue-Green-Red) | Throughout fixed tissue |
Table 2: Approximate Fluorescence Properties of Olivomycin
| State | Excitation Max (nm) | Emission Max (nm) | Notes |
|---|---|---|---|
| Unbound | ~420 | ~530 | Fluorescence is weak. |
| DNA-Bound (with Mg²⁺) | ~440 | ~555 | Strong fluorescence enhancement and a red shift of ~25 nm upon binding to DNA.[6] |
Troubleshooting Guides & Workflows
Autofluorescence can be managed by optimizing your experimental design, using chemical treatments, or applying computational corrections.
Guide 1: Prevention Through Experimental Design
The most effective strategy is to minimize the generation of autofluorescence from the start.
Guide 2: Chemical Quenching of Autofluorescence
If autofluorescence is still present after optimizing sample preparation, chemical treatments can be applied post-fixation.
Table 3: Comparison of Chemical Quenching Methods
| Method | Target | Pros | Cons |
|---|---|---|---|
| Sodium Borohydride | Aldehyde-induced fluorescence (Schiff bases) | Effective for aldehyde fixatives.[1][4] | Can have variable results; must be prepared fresh.[4][5] May affect tissue integrity with prolonged use. |
| Sudan Black B | Lipofuscin and other lipophilic granules | Very effective at quenching lipofuscin.[5] | Can introduce its own fluorescence in the far-red channel; may precipitate as crystals. |
| Commercial Reagents | Broad spectrum | Optimized and validated for ease of use.[1][7] | Can be more expensive than individual chemicals. |
See the Experimental Protocols section below for detailed instructions.
Guide 3: Computational Correction with Spectral Unmixing
For researchers with access to spectral confocal microscopes or spectral flow cytometers, this is a powerful method to digitally remove autofluorescence.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples
This protocol reduces fluorescence caused by glutaraldehyde or formaldehyde fixation.[4]
-
Preparation : Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in an appropriate buffer (e.g., PBS or TBS). Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care in a ventilated area.
-
Incubation : After fixation and rinsing, incubate the cells or tissue sections in the NaBH₄ solution. For cell monolayers, 2-3 incubations of 4-5 minutes each are often sufficient.[4] For 7µm tissue sections, try 3 incubations of 10 minutes each.[4]
-
Washing : Rinse the samples thoroughly with buffer (e.g., 3-4 changes of PBS) to remove all traces of sodium borohydride.
-
Proceed : Continue with your standard blocking and staining protocol.
Protocol 2: Sudan Black B Treatment for Tissues with Lipofuscin
This method is highly effective for tissues known to contain lipofuscin, such as the brain or kidney.
-
Preparation : Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Incubation : After your final staining and washing steps, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Washing : Briefly wash the slides in 70% ethanol to remove excess stain, followed by extensive rinsing in PBS.
-
Mounting : Mount the coverslip with an aqueous mounting medium.
This compound Mechanism of Action
Understanding the drug's mechanism can inform experimental design. Olivomycin binds to DNA, leading to DNA damage signaling and ultimately apoptosis. This pathway can differ depending on the p53 status of the cells.[8][9]
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. osti.gov [osti.gov]
- 7. biotium.com [biotium.com]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
Calibration of instruments for Olivomycin C detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Olivomycin C. The information is designed to address specific issues that may be encountered during the calibration of instruments for the detection and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What type of instrument is typically used for the detection of this compound?
A1: Due to its fluorescent properties, this compound is most commonly detected using a spectrofluorometer or a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector (FLD). Spectrofluorometry offers a direct measurement of fluorescence, while HPLC-FLD provides separation of this compound from other components in a sample before quantification, offering higher specificity.
Q2: Where can I obtain a certified reference standard for this compound?
A2: A certified reference material (CRM) is crucial for accurate instrument calibration. While direct suppliers for "this compound Certified Reference Material" can be challenging to locate, you can inquire with major chemical and pharmaceutical reference standard suppliers using the CAS number for this compound, which is 6988-59-6 . Reputable suppliers include Sigma-Aldrich (Merck), LGC Standards, and Cerilliant. It is essential to obtain a certificate of analysis (CoA) with the reference standard, detailing its purity and characterization.
Q3: What are the optimal excitation and emission wavelengths for this compound detection?
Recommended Starting Points for Wavelength Optimization:
| Condition | Excitation Maximum (λex) | Emission Maximum (λem) |
| Olivomycin in aqueous solution (uncorrected) | ~420 nm | ~520 nm |
| Olivomycin-Mg²⁺ complex | ~430 nm | ~545 nm |
It is strongly recommended to perform an excitation and emission scan of your this compound reference standard in your experimental buffer to determine the optimal wavelengths for your specific conditions.
Q4: How should I prepare my this compound standard solutions for calibration?
A4: The preparation of accurate standard solutions is critical for a reliable calibration curve.
-
Stock Solution: Accurately weigh a known amount of the this compound certified reference standard. Dissolve it in a suitable solvent, such as ethanol or a buffer compatible with your analytical method, to create a concentrated stock solution (e.g., 1 mg/mL). Protect the stock solution from light and store it at the recommended temperature (typically -20°C) to prevent degradation.
-
Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution with your mobile phase or experimental buffer. The concentration range of your working standards should bracket the expected concentration of this compound in your unknown samples.
Troubleshooting Guides
Spectrofluorometer Calibration and Measurement
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Fluorescence Signal | 1. Incorrect excitation or emission wavelengths.2. Instrument gain is too low.3. Reference standard degradation.4. Incorrect cuvette type (must be quartz for UV excitation). | 1. Perform excitation and emission scans to determine optimal wavelengths.2. Increase the gain setting on the spectrofluorometer.3. Prepare fresh standard solutions from the stock.4. Ensure you are using a fluorescence-compatible quartz cuvette. |
| High Background Signal or Noise | 1. Contaminated solvent or cuvette.2. Autofluorescence from the sample matrix.3. Raman scattering from the solvent. | 1. Use high-purity solvents and clean cuvettes thoroughly.2. Prepare a "blank" sample containing all matrix components except this compound and subtract its signal.3. Change the excitation wavelength slightly to shift the Raman peak away from your emission wavelength. |
| Non-linear Calibration Curve | 1. Inner filter effect at high concentrations.2. Standard preparation errors.3. Photobleaching of the sample. | 1. Dilute your standards to a lower concentration range where absorbance is below 0.1 AU.2. Carefully re-prepare the standard dilution series.3. Minimize the exposure of the sample to the excitation light by using the shutter and reducing measurement time. |
HPLC-Fluorescence Detector (FLD) Calibration and Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Peak or Very Small Peak for this compound | 1. Incorrect FLD wavelength settings.2. The compound is not eluting from the column.3. Low concentration in the injected sample. | 1. Verify the excitation and emission wavelengths on the FLD.2. Check the mobile phase composition and gradient; ensure it is appropriate for your column and analyte.3. Inject a higher concentration standard to confirm the method is working. |
| Broad or Tailing Peaks | 1. Column degradation.2. Incompatible mobile phase pH.3. Sample overload. | 1. Replace the HPLC column.2. Adjust the pH of the mobile phase.3. Dilute the sample before injection. |
| Inconsistent Peak Areas (Poor Precision) | 1. Air bubbles in the pump or detector.2. Leaks in the HPLC system.3. Inconsistent injection volume. | 1. Purge the HPLC pump and detector.2. Inspect all fittings for leaks.3. Ensure the autosampler is functioning correctly and there is sufficient sample volume. |
| Drifting Baseline | 1. Column not equilibrated.2. Contaminated mobile phase.3. Detector lamp aging. | 1. Allow sufficient time for the column to equilibrate with the mobile phase.2. Prepare fresh mobile phase using high-purity solvents.3. Check the detector lamp's usage hours and replace if necessary. |
Experimental Protocols
Protocol 1: Spectrofluorometer Calibration for this compound Quantification
Objective: To generate a standard curve for the quantification of this compound using a spectrofluorometer.
Materials:
-
This compound Certified Reference Standard
-
Class A volumetric flasks and pipettes
-
Appropriate solvent (e.g., Ethanol or a specific buffer)
-
Quartz cuvettes
-
Spectrofluorometer
Methodology:
-
Preparation of Stock Solution (100 µg/mL):
-
Accurately weigh 1.0 mg of this compound CRM.
-
Dissolve in the chosen solvent in a 10 mL volumetric flask.
-
Ensure the standard is fully dissolved. This is your stock solution.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of working standards. An example dilution series for a linear range of 0.1 to 1.0 µg/mL is provided in the table below.
-
| Standard Concentration (µg/mL) | Volume of Stock/Previous Standard | Final Volume (mL) |
| 10 | 1 mL of 100 µg/mL Stock | 10 |
| 1.0 | 1 mL of 10 µg/mL Standard | 10 |
| 0.8 | 0.8 mL of 10 µg/mL Standard | 10 |
| 0.6 | 0.6 mL of 10 µg/mL Standard | 10 |
| 0.4 | 0.4 mL of 10 µg/mL Standard | 10 |
| 0.2 | 0.2 mL of 10 µg/mL Standard | 10 |
| 0.1 | 0.5 mL of 1.0 µg/mL Standard | 5 |
-
Instrument Setup and Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths to the optimal values determined from your wavelength scan (e.g., λex = 420 nm, λem = 520 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Use a cuvette containing the solvent blank to zero the instrument.
-
Measure the fluorescence intensity of each working standard, starting from the lowest concentration.
-
Rinse the cuvette with the next standard before measuring.
-
-
Data Analysis:
-
Create a calibration curve by plotting the fluorescence intensity (y-axis) against the concentration of this compound (x-axis).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Protocol 2: HPLC-FLD Method Validation for this compound
Objective: To validate an HPLC-FLD method for the quantification of this compound according to ICH guidelines.
Materials:
-
HPLC system with fluorescence detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound Certified Reference Standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers and additives (e.g., formic acid, ammonium acetate)
Methodology:
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 90% A, ramp to 10% A over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
FLD Settings: λex = 420 nm, λem = 520 nm
-
-
Method Validation Parameters:
-
Linearity: Prepare a series of at least five concentrations of this compound in the mobile phase. Inject each standard in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Inject a mid-concentration standard six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably detected. Can be estimated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Can be estimated as 10 times the standard deviation of the response divided by the slope of the calibration curve.
-
-
Specificity: Inject a blank (mobile phase) and a placebo (sample matrix without this compound) to ensure no interfering peaks at the retention time of this compound.
-
Visualizations
Caption: Workflow for Spectrofluorometer Calibration.
Caption: Troubleshooting Logic for HPLC-FLD Analysis.
References
Validation & Comparative
A Comparative Guide to the DNA Binding of Olivomycin C and Mithramycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA binding properties of two aureolic acid antibiotics, Olivomycin C and Mithramycin A. Both compounds are known for their antitumor activities, which are primarily attributed to their ability to bind to the minor groove of GC-rich DNA sequences, thereby interfering with DNA replication and transcription. This document summarizes key quantitative data, details common experimental protocols used to study these interactions, and visualizes relevant molecular processes.
Data Presentation: Quantitative Comparison of DNA Binding Properties
The following table summarizes the key DNA binding parameters for this compound and Mithramycin A, compiled from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | This compound | Mithramycin A | References |
| Binding Affinity (Kd) | Comparable affinity to various G/C sites, with kinetic differences being more significant for sequence discrimination.[1] | Kobs = 1.2 (±0.3) x 105 M-1 (for salmon testes DNA)[2] | [1][2] |
| Sequence Specificity | Prefers G/C-rich regions, particularly sites containing central GC or GG dinucleotides. Shows weaker binding to sites with a central CG dinucleotide.[1][3] | Binds to G/C-rich tracts with a preference for GpG dinucleotide steps.[4] | [1][3][4] |
| Binding Stoichiometry | Binds as a dimer in the presence of divalent cations. | Forms a dimer in the presence of divalent cations like Mg2+. | |
| Binding Location | Minor groove of DNA.[1][3] | Minor groove of DNA.[2] | [1][2][3] |
| Thermodynamics | Binding is entropically driven. | Binding is entropically driven, dominated by hydrophobic transfer.[2] | [2] |
Experimental Protocols
Understanding the methodologies used to characterize the DNA binding of this compound and Mithramycin A is crucial for interpreting the data and designing new experiments. Below are detailed protocols for key techniques.
DNase I Footprinting
DNase I footprinting is a method used to identify the specific DNA sequences where a ligand binds.
Protocol:
-
DNA Preparation: A DNA fragment of interest is radioactively labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound or Mithramycin A to allow for binding equilibrium to be reached. This incubation is typically performed at 20°C for at least 30 minutes, but longer incubation times may be necessary for ligands with slow kinetics.[5]
-
DNase I Digestion: A low concentration of DNase I is added to the reaction mixture. The enzyme cleaves the DNA backbone at sites not protected by the bound ligand. The reaction is carefully timed to ensure, on average, only one cut is made per DNA molecule.[5]
-
Reaction Termination and Analysis: The digestion is stopped, and the DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is exposed to X-ray film. The region where the ligand was bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control lane with no ligand.
Hydroxyl Radical Footprinting
This technique provides higher resolution footprinting data due to the small size and sequence neutrality of the hydroxyl radical.
Protocol:
-
Complex Formation: The DNA-ligand complex is formed as described for DNase I footprinting.
-
Hydroxyl Radical Generation: Hydroxyl radicals are generated in situ, typically using the Fenton reaction (Fe(II)-EDTA and H₂O₂).[6]
-
Cleavage Reaction: The hydroxyl radicals cleave the DNA backbone.[6]
-
Analysis: The resulting DNA fragments are analyzed by denaturing gel electrophoresis. The protected regions appear as a gap in the cleavage pattern.[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: A solution of the DNA is placed in the sample cell of the calorimeter, and a solution of this compound or Mithramycin A is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: The ligand is injected into the DNA solution in small, precise aliquots.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to DNA. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[7][8]
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to monitor changes in the fluorescence of the ligand or a DNA-intercalating dye upon binding.
Protocol:
-
Titration: A solution of DNA is titrated with increasing concentrations of this compound or Mithramycin A.
-
Fluorescence Measurement: The fluorescence emission spectrum is recorded after each addition of the ligand. Changes in fluorescence intensity and/or wavelength of maximum emission are monitored.
-
Data Analysis: The changes in fluorescence are plotted against the ligand concentration. The data can be analyzed using various binding models (e.g., Scatchard plot) to determine the binding constant.[9][10]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is sensitive to the chiral environment of molecules and can detect conformational changes in DNA upon ligand binding.
Protocol:
-
Sample Preparation: A solution of DNA is placed in a quartz cuvette.
-
Titration: Aliquots of this compound or Mithramycin A are added to the DNA solution.
-
CD Spectra Measurement: The CD spectrum of the solution is recorded after each addition in the UV region where DNA absorbs (typically 200-320 nm).
-
Analysis: Changes in the CD signal, such as shifts in wavelength or changes in ellipticity, indicate alterations in the DNA conformation due to ligand binding. These changes can provide insights into the binding mode (e.g., intercalation vs. groove binding).[11][12]
Visualizations
Experimental Workflow for DNA Footprinting
Caption: A simplified workflow for identifying ligand binding sites on DNA using footprinting techniques.
General Mechanism of Transcriptional Inhibition by Aureolic Acids
Caption: Aureolic acids inhibit transcription by binding to GC-rich promoter regions, displacing transcription factors and blocking RNA polymerase.
Signaling Pathways Affected by Mithramycin A
Mithramycin A is a known inhibitor of the Sp1 transcription factor, which plays a crucial role in the expression of a wide range of genes involved in cell growth, differentiation, and apoptosis.[13]
Caption: Mithramycin A inhibits the Sp1 transcription factor, leading to the downregulation of key genes involved in cancer progression and survival.
References
- 1. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA binding characteristics of mithramycin and chromomycin analogues obtained by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromomycin, mithramycin, and olivomycin binding sites on heterogeneous deoxyribonucleic acid. Footprinting with (methidiumpropyl-EDTA)iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Hydroxyl radical "footprinting": high-resolution information about DNA-protein contacts and application to lambda repressor and Cro protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 12. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
- 13. Mithramycin A | Cell Signaling Technology [cellsignal.com]
A Comparative Guide: Olivomycin C vs. Chromomycin A3 in Flow Cytometry
For researchers, scientists, and drug development professionals, the choice of fluorescent dyes for DNA analysis in flow cytometry is critical for obtaining accurate and reproducible results. This guide provides an objective comparison of two structurally similar aureolic acid antibiotics, Olivomycin C and Chromomycin A3, widely used for their specificity to GC-rich regions of DNA.
This comparison delves into their performance characteristics, provides detailed experimental protocols, and presents quantitative data to aid in the selection of the most suitable dye for your specific research needs.
Performance Comparison
This compound and Chromomycin A3 are both valuable tools for quantitative DNA analysis in flow cytometry. They share a similar mechanism of action, binding to the minor groove of GC-rich DNA regions, which makes them particularly useful for applications such as cell cycle analysis, ploidy determination, and chromatin structure assessment. While their overall performance is comparable, subtle differences exist that may influence the choice for a particular experiment.
A key performance indicator in flow cytometry for DNA analysis is the coefficient of variation (CV) of the G0/G1 peak, which reflects the precision of the DNA content measurement. Both dyes typically yield sharp peaks with low CVs. However, some studies suggest that this compound may exhibit slightly higher fluorescence intensity compared to Chromomycin A3, which could be advantageous for resolving populations with low DNA content or when using instruments with lower laser power.[1]
| Parameter | This compound | Chromomycin A3 | Reference |
| Binding Specificity | GC-rich regions of DNA | GC-rich regions of DNA | [1] |
| Excitation Max | ~440 nm | ~445-458 nm | |
| Emission Max | ~560 nm | ~575-590 nm | |
| Relative Fluorescence | Slightly higher | High | [1] |
| Typical CV for G1 Peak | Low | Low | |
| Common Applications | Cell cycle analysis, DNA ploidy, chromatin analysis | Cell cycle analysis, DNA ploidy, chromatin analysis, bivariate flow karyotyping |
Experimental Protocols
Detailed and consistent protocols are paramount for achieving reliable results in flow cytometry. Below are representative protocols for staining mammalian cells with this compound and Chromomycin A3. Note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.
Protocol 1: Staining of Mammalian Cells with this compound
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Staining Buffer: 100 µg/mL this compound and 15 mM MgCl2 in PBS
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. For long-term storage, cells can be kept at -20°C.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1 mL of this compound Staining Buffer.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer equipped with a blue laser for excitation (e.g., 457 nm or 488 nm).
Protocol 2: Staining of Mammalian Cells with Chromomycin A3
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Chromomycin A3 stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Staining Buffer: 20 µg/mL Chromomycin A3 and 15 mM MgCl2 in PBS
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1 mL of Chromomycin A3 Staining Buffer.
-
Incubation: Incubate the cells in the staining solution for 30-60 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer with excitation at or near 450 nm.
Visualizing Experimental Workflows
To illustrate a common application where these dyes are employed, the following diagram outlines the workflow for bivariate flow karyotyping, a technique that utilizes two DNA-binding dyes with different base-pair specificities to resolve individual chromosomes. Chromomycin A3 (GC-specific) is often paired with an AT-specific dye like Hoechst 33258.
Caption: Workflow for Bivariate Flow Karyotyping.
Conclusion
Both this compound and Chromomycin A3 are excellent choices for DNA content analysis in flow cytometry due to their high specificity for GC-rich DNA. The selection between the two may depend on factors such as the specific instrumentation available and the desired signal intensity. For most standard applications, their performance is highly comparable. Researchers are encouraged to optimize staining conditions for their specific cell type and experimental setup to ensure the highest quality data.
References
Validating Olivomycin C as a Topoisomerase I Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olivomycin C's potential as a topoisomerase I (Top1) inhibitor, benchmarked against established Top1 inhibitors. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from its close analog, Olivomycin A, and derivatives of Olivomycin I, as a proxy to evaluate its potential efficacy and cellular effects.
Introduction to Topoisomerase I and Inhibitors
DNA topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[1] Inhibitors of this enzyme, known as Top1 inhibitors, trap the enzyme-DNA covalent complex, leading to DNA damage and ultimately cell death.[1] This mechanism makes Top1 an important target for cancer chemotherapy.[2] Top1 inhibitors are broadly classified as "poisons" because they stabilize the cleavable complex, converting the enzyme into a cellular toxin.[3]
Comparative Analysis of Topoisomerase I Inhibition
Table 1: Comparison of Topoisomerase I Inhibitory Activity
| Compound | Target | Assay Type | IC50 / C1000 | Source |
| Olivomycin I Derivative | Topoisomerase I | Topo-I Poisoning Activity | Marked Inhibition (qualitative) | [4] |
| Camptothecin | Topoisomerase I | DNA Cleavage | 0.012 µM (C1000) | [4] |
| Topotecan | Topoisomerase I | DNA Cleavage | 0.44 µM (C1000) | [4] |
| SN-38 (active metabolite of Irinotecan) | Topoisomerase I | DNA Cleavage | 0.0025 µM (C1000) | [4] |
| Indenoisoquinoline | Topoisomerase I | DNA Cleavage | Varies by derivative | [1] |
| Indolocarbazole | Topoisomerase I | DNA Cleavage | Varies by derivative | [1] |
Note: C1000 represents the concentration required to produce 1000 rad-equivalents of DNA single-strand breaks.
Comparative Analysis of Cytotoxicity
The cytotoxic effect of Top1 inhibitors on cancer cell lines is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric for cytotoxicity.
Table 2: Comparison of Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 | Source |
| Olivomycin A | Not Specified | Potent (qualitative) | |
| Camptothecin | HT-29 (Colon) | 10 nM | [4] |
| Topotecan | HT-29 (Colon) | 33 nM | [4] |
| SN-38 | HT-29 (Colon) | 8.8 nM | [4] |
| Irinotecan | LoVo (Colon) | 15.8 µM | |
| Irinotecan | HT-29 (Colon) | 5.17 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize Topoisomerase I inhibitors.
DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/mL BSA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., 50% glycerol, 0.1% bromophenol blue, 1% SDS)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Set up reaction tubes on ice. To each tube, add 10x reaction buffer, supercoiled plasmid DNA (final concentration ~10-20 ng/µL), and sterile water to the desired volume.
-
Add varying concentrations of the test compound to the respective tubes. Include a positive control (known inhibitor like Camptothecin) and a negative control (solvent only).
-
Initiate the reaction by adding a pre-determined amount of purified Topoisomerase I enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.
-
Analyze the results: an effective inhibitor will prevent the relaxation of supercoiled DNA, resulting in a prominent supercoiled DNA band compared to the negative control, which should show a prominent relaxed DNA band.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the test compound. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5][6]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[7]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modification of the antibiotic olivomycin I at the 2'-keto group of the side chain. Novel derivatives, antitumor and topoisomerase I-poisoning activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Stains: Cross-Validation of Olivomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olivomycin C with other common DNA-binding dyes: DAPI, Hoechst 33342, and Propidium Iodide (PI). The information presented is intended to assist researchers in selecting the appropriate dye for their specific applications, with a focus on fluorescence microscopy and flow cytometry.
Data Presentation: Quantitative Comparison of DNA Dyes
The performance of a fluorescent DNA stain is determined by several key parameters, including its binding affinity, spectral properties, and fluorescence enhancement upon binding to DNA. The following table summarizes these quantitative aspects for this compound, DAPI, Hoechst 33342, and Propidium Iodide.
| Feature | This compound | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 | Propidium Iodide (PI) |
| Binding Preference | GC-rich regions in the minor groove | AT-rich regions in the minor groove[1] | AT-rich regions in the minor groove[2] | Intercalates between DNA bases with little to no sequence preference[3][4] |
| Excitation Max (Bound) | ~440 nm[5] | ~358 nm[1] | ~351 nm[2] | ~535 nm[3][4] |
| Emission Max (Bound) | ~480 nm[5] | ~461 nm[1] | ~461 nm[2] | ~617 nm[3][4] |
| Fluorescence Enhancement | ~10-fold[6] | ~20-fold[1][7] | Significant enhancement (qualitative) | 20 to 30-fold[3][4][8] |
| Quantum Yield (Bound) | Not explicitly found | 0.62 (with DNA)[9] | Not explicitly found | Not explicitly found |
| Cell Permeability | Permeable to fixed cells | Permeable to fixed cells; limited in live cells[7] | Permeable to live and fixed cells[2] | Impermeable to live cells[3][4] |
| Common Applications | Flow Cytometry, Fluorescence Microscopy | Fluorescence Microscopy, Flow Cytometry, Chromosome Staining | Live and Fixed Cell Imaging, Flow Cytometry, Cell Cycle Analysis | Dead Cell Identification, Cell Cycle Analysis (in fixed cells), Counterstaining |
| Requirements | Requires Mg²⁺ for DNA binding | None | None | None |
Experimental Protocols
Detailed methodologies for staining with each dye are crucial for reproducible results. Below are protocols for fluorescence microscopy and flow cytometry.
This compound Staining Protocol
Fluorescence Microscopy (General Protocol for Fixed Cells):
-
Cell Preparation: Grow cells on coverslips. Fix the cells with an appropriate fixative (e.g., 70% ethanol or 4% paraformaldehyde) and wash with Phosphate-Buffered Saline (PBS).
-
Staining Solution Preparation: Prepare a staining solution of 100 µg/mL this compound in a buffer containing 15 mM MgCl₂ and 150 mM NaCl.[10]
-
Staining: Incubate the fixed cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells twice with the staining buffer (without the dye) to remove unbound this compound.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize using a fluorescence microscope with filter sets appropriate for excitation around 440 nm and emission around 480 nm.
Flow Cytometry (for Fixed Cells):
-
Cell Preparation: Harvest and fix cells, typically with ice-cold 70% ethanol, and store at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining Solution Preparation: Prepare a staining solution of 100 µg/mL this compound in a buffer containing 15 mM MgCl₂ and 150 mM NaCl.[10]
-
Staining: Resuspend the cell pellet in the this compound staining solution and incubate for at least 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells directly on a flow cytometer equipped with a laser and filter set suitable for this compound fluorescence (e.g., excitation at 457 nm or similar).
DAPI Staining Protocol
Fluorescence Microscopy (for Fixed Cells):
-
Cell Preparation: Fix and permeabilize cells as required by the experimental design.
-
Staining Solution Preparation: Prepare a DAPI working solution of 1 µg/mL in PBS.
-
Staining: Incubate the cells with the DAPI solution for 5-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Visualization: Mount and visualize using a fluorescence microscope with a DAPI filter set (Excitation ~360 nm, Emission ~460 nm).
Hoechst 33342 Staining Protocol
Fluorescence Microscopy (for Live or Fixed Cells):
-
Staining Solution Preparation: Prepare a Hoechst 33342 working solution of 1-5 µg/mL in culture medium or PBS.
-
Staining: Add the working solution directly to the cells and incubate for 10-30 minutes at 37°C for live cells or room temperature for fixed cells.
-
Washing (Optional): Washing is not always necessary but can reduce background fluorescence. If required, wash with PBS.
-
Visualization: Image the cells directly using a fluorescence microscope with a DAPI filter set.
Propidium Iodide Staining Protocol
Flow Cytometry (for Dead Cell Discrimination in a Mixed Population):
-
Cell Preparation: Harvest and resuspend the cell suspension in a suitable buffer (e.g., PBS).
-
Staining: Add Propidium Iodide to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate for 5-15 minutes on ice, protected from light.
-
Analysis: Analyze immediately by flow cytometry without washing. Use an excitation source of 488 nm and detect emission at >600 nm.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships.
Figure 1. A generalized workflow for DNA staining experiments.
Figure 2. A decision tree for selecting a suitable DNA dye.
References
- 1. DAPI | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Propidium iodide - Wikipedia [en.wikipedia.org]
- 4. Propidium Iodide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
A Comparative Analysis of Olivomycin A and Its Synthetic Derivatives: A Guide for Researchers
Disclaimer: Due to the limited availability of published research on the synthetic derivatives of Olivomycin C, this guide provides a comparative analysis of the closely related and extensively studied aureolic acid antibiotic, Olivomycin A , and its synthetic derivatives. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of anticancer drug discovery.
Introduction
Olivomycin A is a member of the aureolic acid family of antibiotics, known for its potent antitumor properties. These compounds exert their biological activity primarily by binding to the minor groove of GC-rich DNA sequences, leading to the inhibition of DNA and RNA synthesis and ultimately inducing apoptosis in cancer cells. However, the clinical application of Olivomycin A has been limited by its toxicity. This has spurred the development of synthetic derivatives with the aim of improving therapeutic efficacy and reducing adverse effects. This guide provides a comparative overview of Olivomycin A and its key synthetic derivatives, focusing on their biological activity, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Biological Activity
The development of synthetic derivatives of Olivomycin A has focused on modifying its structure to enhance its pharmacological properties. Researchers have explored modifications of the aglycon side chain and the sugar moieties to improve DNA binding affinity, cytotoxicity against cancer cells, and in vivo tolerability.
A significant advancement in this area involves the chemical modification of the side chain of the aglycon moiety. For instance, the interaction of Olivomycin A with sodium periodate yields a key acid derivative, Olivomycin SA. While Olivomycin SA itself exhibits significantly lower cytotoxicity compared to the parent compound, its amidation leads to derivatives with enhanced anticancer activity.[1] One notable derivative, the N,N-dimethylaminoethylamide of Olivomycin SA, has demonstrated pronounced antitumor effects against experimental lymphoma and melanoma.[1] This improved efficacy is attributed to a remarkably high binding constant to double-stranded DNA and achievable therapeutic effects at tolerable concentrations.[1]
Below is a summary of the in vitro cytotoxicity of Olivomycin A and a key synthetic derivative against a cancer cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| Olivomycin A | - | Varies by cell line | [2] |
| Olivamide | Various | Similar to Olivomycin A | [3] |
| Olivomycin SA | - | Two orders of magnitude less cytotoxic than Olivomycin A | [1] |
| N,N-dimethylaminoethylamide of Olivomycin SA | Lymphoma, Melanoma | Data on specific IC50 values not available in the provided abstract, but described as having higher cytotoxicity than Olivomycin SA. | [1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Olivomycin A and its derivatives involves the inhibition of DNA-dependent RNA synthesis. This is achieved through the formation of a complex with Mg²⁺ ions, which then binds to the minor groove of DNA, preferentially at GC-rich sequences. This binding interferes with the function of DNA-dependent RNA polymerase and topoisomerases.
Recent studies have revealed a more multifaceted mechanism of action for Olivomycin A, implicating its role in targeting epithelial-mesenchymal transition (EMT), inducing apoptosis, and affecting mitochondrial quality control in renal cancer cells. This suggests that Olivomycin A can disrupt both cell survival and metastatic programs.
The induction of apoptosis by Olivomycin A appears to be a crucial component of its anticancer activity. The following diagram illustrates a simplified signaling pathway for Olivomycin A-induced apoptosis.
References
A Comparative Analysis of Olivomycin C and Other Prominent Antitumor Antibiotics
In the landscape of cancer chemotherapy, antitumor antibiotics represent a cornerstone of treatment, exhibiting potent cytotoxic effects against a wide array of malignancies. This guide provides a detailed comparison of the efficacy of Olivomycin C against three other well-established antitumor antibiotics: Doxorubicin, Bleomycin, and Mitomycin C. The following sections delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and the signaling pathways they modulate, supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Diverse Approaches to Disrupting Cancer Cell Proliferation
The antitumor antibiotics compared herein employ distinct mechanisms to halt the proliferation of cancer cells, primarily by targeting DNA.
This compound: As a member of the aureolic acid group of antibiotics, this compound acts as a DNA-binding agent. It preferentially binds to the minor groove of GC-rich regions of DNA, forming a complex with divalent cations like Mg2+. This interaction inhibits DNA-dependent RNA synthesis, effectively halting transcription and subsequent protein synthesis, which are crucial for rapidly dividing cancer cells. Recent studies on the related compound, Olivomycin A, suggest it can also induce apoptosis and may interfere with p53-dependent transcription[1][2].
Doxorubicin: This anthracycline antibiotic intercalates into DNA, thereby inhibiting the progression of the enzyme topoisomerase II, which is essential for DNA replication and repair. This leads to the accumulation of double-strand breaks in the DNA of cancer cells, triggering apoptotic cell death. Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects[3][4].
Bleomycin: Bleomycin is a glycopeptide antibiotic that causes single- and double-strand breaks in DNA. Its mechanism involves the chelation of iron and subsequent reaction with oxygen to produce superoxide and hydroxide free radicals. These highly reactive species attack the phosphodiester backbone of DNA, leading to its fragmentation and ultimately cell death[5].
Mitomycin C: Mitomycin C is a bioreductive alkylating agent. Following intracellular enzymatic reduction, it becomes a potent DNA cross-linking agent. It forms covalent bonds with DNA, creating interstrand and intrastrand crosslinks that prevent DNA replication and transcription, leading to cell cycle arrest and apoptosis[6][7].
In Vitro Efficacy: A Look at Cytotoxicity Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a cytotoxic agent. The following tables summarize the IC50 values for Olivomycin A (as a proxy for this compound), Doxorubicin, Bleomycin, and Mitomycin C in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Olivomycin A | A-498 | Renal Cell Carcinoma | Not explicitly stated, but effective at nanomolar concentrations | [8] |
| 786-O | Renal Cell Carcinoma | Not explicitly stated, but effective at nanomolar concentrations | [8] | |
| Doxorubicin | HeLa | Cervical Cancer | ~1.7 | [9] |
| HepG2 | Hepatocellular Carcinoma | ~11.1 | [9] | |
| MCF-7 | Breast Cancer | ~0.1 - 2.5 | [4][10] | |
| C26 (control) | Colon Carcinoma | 0.15 | [11] | |
| C26 (Dox-resistant) | Colon Carcinoma | 40.0 | [11] | |
| Bleomycin | ACHN (parental) | Renal Cell Carcinoma | 0.01 µg/ml | [3] |
| ACHN (resistant) | Renal Cell Carcinoma | 0.29 - 0.74 µg/ml | [3] | |
| Mitomycin C | HCT116 | Colon Carcinoma | 6 µg/ml | [12] |
| HCT116b (resistant) | Colon Carcinoma | 10 µg/ml | [12] | |
| HCT116-44 (acquired resistance) | Colon Carcinoma | 50 µg/ml | [12] |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
Preclinical in vivo studies using animal models, typically mouse xenografts, are crucial for evaluating the therapeutic potential of anticancer agents. The following table summarizes findings from in vivo studies for the compared antibiotics.
| Drug | Animal Model | Cancer Type | Key Findings | Citation |
| Olivomycin A | Not available in searched results | - | - | - |
| Doxorubicin | Walker 256 tumor-bearing rats | Carcinoma | Reduced tumor growth | [13] |
| SK-OV-3 xenograft mice | Ovarian Cancer | 2.5 times higher tumor growth inhibition rate than free Dox when loaded in DNA-AuNP | [14] | |
| MDA-MB-468 xenograft mice | Breast Cancer | Tumor growth inhibition | [15] | |
| Bleomycin | Not available in searched results for direct antitumor efficacy | - | - | - |
| Mitomycin C | Not available in searched results for direct antitumor efficacy | - | - | - |
Signaling Pathways Modulated by Antitumor Antibiotics
The cytotoxic effects of these antibiotics are mediated through complex signaling pathways that control cell cycle, DNA repair, and apoptosis.
This compound: Olivomycin A has been shown to induce apoptosis through both intrinsic and extrinsic pathways, depending on the p53 status of the cancer cells. In p53 wild-type cells, it primarily activates the intrinsic pathway, while in p53-mutant cells, it engages both pathways. It also triggers DNA damage signaling, leading to the phosphorylation of p53 and H2AX, and induces oxidative stress[8][16].
Doxorubicin: Doxorubicin's induction of DNA double-strand breaks activates the DNA damage response (DDR) pathway, leading to the activation of p53. This, in turn, can trigger apoptosis through the TGF-beta/Smad3 signaling pathway. Doxorubicin also activates the Notch signaling pathway, which contributes to apoptosis. Furthermore, it can induce apoptosis through the p38 and JNK pathways[3][4][17].
Bleomycin: Bleomycin-induced DNA damage triggers a p53-dependent response, leading to cell cycle arrest and apoptosis. It can also induce the extrinsic apoptotic pathway by upregulating TNF and its receptors. Furthermore, Bleomycin has been shown to activate the TGF-β/Smad signaling pathway[5][18][19][20].
Mitomycin C: Mitomycin C induces DNA crosslinks, which leads to the activation of p53-independent p21(WAF1/CIP1) and subsequent cell cycle arrest, primarily in the S and G2/M phases. It can also lead to the accumulation of cyclin E, creating conflicting signals for cell cycle progression[6][7][21][22][23].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of antitumor antibiotics using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[12][24][25].
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the antitumor antibiotic in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium to each well. Include control wells with medium only and vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for assessing the in vivo antitumor efficacy of antibiotics in a mouse xenograft model[26][27][28][29].
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration for injection.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the antitumor antibiotic and vehicle control according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound, Doxorubicin, Bleomycin, and Mitomycin C are potent antitumor antibiotics with distinct mechanisms of action and efficacy profiles. While Doxorubicin, Bleomycin, and Mitomycin C are well-characterized with extensive preclinical and clinical data, the available information on this compound is more limited, with much of the recent research focusing on its close analog, Olivomycin A.
The in vitro data suggests that all four agents exhibit significant cytotoxicity against a range of cancer cell lines, although direct comparative studies are scarce. The in vivo data, where available, demonstrates the tumor growth inhibitory effects of these compounds. The signaling pathways they modulate are complex and interconnected, primarily converging on the induction of DNA damage, cell cycle arrest, and apoptosis.
For researchers and drug development professionals, this comparative guide highlights the therapeutic potential of this compound and underscores the need for further head-to-head studies to definitively establish its efficacy relative to other established antitumor antibiotics. A deeper understanding of its specific molecular targets and signaling pathways will be crucial for its potential clinical development and application in cancer therapy.
References
- 1. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. karger.com [karger.com]
- 5. The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Mitomycin C and decarbamoyl mitomycin C induce p53-independent p21WAF1/CIP1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin induces cardiomyocyte apoptosis and atrophy through cyclin-dependent kinase 2-mediated activation of forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 14. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of the antineoplastic drug bleomycin based on toxicogenomic-DNA damage inducing (TGx-DDI) genomic biomarkers data: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Persistent DNA damage caused by low levels of mitomycin C induces irreversible cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay overview | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 27. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 28. pubcompare.ai [pubcompare.ai]
- 29. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Olivomycin-Based Assays
In the landscape of molecular and cellular analysis, the accurate quantification of DNA and the assessment of chromatin accessibility are paramount. Olivomycin A, a fluorescent antibiotic, has been a long-standing tool for these purposes, binding preferentially to GC-rich regions of the DNA minor groove. This guide provides a comprehensive comparison of Olivomycin-based assays with contemporary alternatives, focusing on reproducibility, sensitivity, and specificity. Experimental data is presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.
Comparative Performance of DNA Quantification Assays
The reproducibility and accuracy of any DNA quantification method are critical for downstream applications. The following table summarizes the performance of Olivomycin-based assays in comparison to other common DNA-binding dyes.
| Feature | Olivomycin A | PicoGreen | Hoechst 33258 |
| Limit of Detection | ~50 ng/mL | ~25 pg/mL | ~10 ng/mL |
| Dynamic Range | 100 ng/mL - 10 µg/mL | 25 pg/mL - 1 µg/mL | 10 ng/mL - 15 µg/mL |
| DNA Specificity | GC-rich regions | dsDNA | AT-rich regions |
| Reproducibility (CV%) | 5-10% | <5% | 5-15% |
| Interfering Substances | Detergents, RNA | RNA, salts | Detergents |
Key Observation: While Olivomycin A offers a reasonable dynamic range, its reproducibility, as indicated by the coefficient of variation (CV%), can be higher than that of more modern dyes like PicoGreen. This suggests that while suitable for some applications, assays requiring high precision may benefit from alternative methods.
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are the methodologies for DNA quantification using Olivomycin A and the widely used PicoGreen assay.
Olivomycin A Staining for DNA Content Analysis
This protocol is adapted for flow cytometry applications to assess the DNA content of cells.
Reagents:
-
Olivomycin A stock solution (1 mg/mL in ethanol)
-
Mcllvaine's buffer (0.1 M citric acid, 0.2 M Na2HPO4, pH 7.0)
-
2.5 mM MgCl2
Procedure:
-
Harvest and wash cells with phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Rehydrate the fixed cells in PBS for 10 minutes at room temperature.
-
Resuspend the cell pellet in 1 mL of Olivomycin A staining solution (10 µg/mL Olivomycin A, 2.5 mM MgCl2 in Mcllvaine's buffer).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Analyze the stained cells by flow cytometry using an excitation wavelength of 430 nm and an emission wavelength of 530 nm.
PicoGreen Assay for dsDNA Quantification
This protocol provides a highly sensitive method for quantifying double-stranded DNA in solution.
Reagents:
-
PicoGreen reagent (store protected from light)
-
20x TE buffer (200 mM Tris-HCl, 20 mM EDTA, pH 7.5)
-
DNA standards (e.g., lambda DNA)
Procedure:
-
Prepare a 1x TE buffer by diluting the 20x stock with nuclease-free water.
-
Prepare a series of DNA standards by diluting the stock DNA in 1x TE buffer.
-
Dilute the PicoGreen reagent 1:200 in 1x TE buffer. This working solution should be prepared fresh.
-
Add 100 µL of the diluted PicoGreen reagent to each well of a 96-well microplate.
-
Add 100 µL of each DNA standard and unknown sample to the wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
Visualizing Methodological Workflows
Understanding the sequence of steps in an experimental protocol is crucial for its successful implementation and for troubleshooting any issues that may arise. The following diagrams illustrate the workflows for the Olivomycin A and PicoGreen assays.
Caption: Workflow for Olivomycin A staining of cells for DNA content analysis.
Caption: Workflow for the PicoGreen dsDNA quantification assay.
Mechanism of Action: Olivomycin's Interaction with DNA
Olivomycin A's utility as a DNA stain is rooted in its specific binding to the minor groove of the DNA double helix, with a preference for GC-rich sequences. This interaction is stabilized by the presence of divalent cations, such as Mg2+, which form a complex with the drug and the phosphate backbone of the DNA. This binding mechanism is what underlies its use in cytochemical applications for estimating DNA content.
Caption: Simplified diagram of Olivomycin A's mechanism of action.
Validating the Sequence Specificity of Olivomycin C Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Olivomycin C, a member of the aureolic acid family of antibiotics, exerts its cytotoxic effects by binding to the minor groove of GC-rich DNA sequences, thereby interfering with critical cellular processes like replication and transcription.[1][2] Understanding the precise DNA sequence specificity of this binding is paramount for the development of targeted anticancer therapies with improved efficacy and reduced off-target effects. This guide provides a comparative overview of experimental approaches to validate the sequence specificity of this compound, using the closely related and well-studied Olivomycin A as a primary exemplar. We will delve into the nuanced differences observed between equilibrium and kinetic binding assays and compare its binding profile with other DNA minor groove binders.
Comparative Analysis of DNA Minor Groove Binders
This compound belongs to a class of compounds that preferentially bind to the minor groove of the DNA double helix. Its sequence preference for GC-rich regions distinguishes it from many other minor groove binders that favor AT-rich sequences. The following table provides a comparative summary of this compound (represented by Olivomycin A data) and other common DNA minor groove binding agents.
| Compound | Preferred Binding Sequence | Binding Mode | Primary Application/Effect |
| Olivomycin A/C | GC-rich (specifically SGCS or SGGS, where S is G or C)[1][2] | Minor Groove Binding | Anticancer, Antibiotic[1] |
| Distamycin A | AT-rich (e.g., AAAA, TTTT)[3][4] | Minor Groove Binding | Antiviral, Anticancer[3] |
| Hoechst 33258 | AT-rich (e.g., AATT)[3][4] | Minor Groove Binding | Fluorescent DNA stain, Apoptosis induction[4] |
| Pentamidine | AT-rich[3][4] | Minor Groove Binding | Antiprotozoal[3][4] |
| Mitomycin C | CG•CG duplex sequence[5][6] | Covalent cross-linking in the minor groove | Anticancer (alkylating agent)[5] |
| CC-1065 | AT-rich | Covalent alkylation in the minor groove | Anticancer[3] |
Unraveling Binding Specificity: A Kinetic versus Equilibrium Perspective
A critical aspect of understanding Olivomycin's interaction with DNA is the distinction between binding affinity (an equilibrium property) and the kinetics of the interaction (association and dissociation rates). While equilibrium-based methods like fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry (ITC) suggest that Olivomycin A binds to various G/C-rich sites with similar affinity, kinetic assays reveal a significant sequence preference.[1][2]
Electrophoretic Mobility Shift Assay (EMSA) and direct kinetic analysis show that the stability of the Olivomycin A-DNA complex is highly dependent on the specific tetranucleotide sequence.[1][2] Complexes formed at sites containing central GC or GG dinucleotides are kinetically more stable, with slower dissociation rates, compared to those with a central CG dinucleotide.[1][2] This kinetic discrimination is crucial for its biological activity, as the longer residence time at preferred sequences allows for more effective interference with DNA processing enzymes.[1]
The following table summarizes the differential binding characteristics of Olivomycin A to various G/C tetranucleotide sequences, highlighting the insights gained from different experimental approaches.
| Binding Site (Central Dinucleotide) | Equilibrium Binding Affinity (ITC) | Kinetic Stability (EMSA & Dissociation Rate) | Conclusion |
| GG (e.g., SGGS) | High and similar to other GC sites[1][7] | High (Slow dissociation, stable complex observed)[1] | Preferred binding site |
| GC (e.g., SGCS) | High and similar to other GC sites[1][7] | High (Slow dissociation, stable complex observed)[1] | Preferred binding site |
| CG (e.g., SCGS) | High and similar to other GC sites[1][7] | Low (Fast dissociation, weak or no complex observed)[1] | Disfavored binding site |
Experimental Protocols for Validating DNA Binding Specificity
A multi-faceted approach employing various biophysical and molecular biology techniques is essential for a comprehensive validation of this compound's binding specificity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a fundamental technique to study protein-DNA or drug-DNA interactions. It is based on the principle that a DNA fragment bound to another molecule will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA.[8] This method was instrumental in revealing the kinetic preferences of Olivomycin A.[1][2]
Experimental Protocol:
-
Probe Preparation: Synthesize and purify short, double-stranded DNA oligonucleotides (35-45 bp) containing the putative binding sequence.[9] One strand is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.[10][11]
-
Binding Reaction: Incubate the labeled DNA probe (at a fixed, low concentration) with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, pH 7.5).[8][9]
-
Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage.[8][12]
-
Detection: Visualize the bands by autoradiography (for ³²P) or fluorescence imaging. The appearance of a slower-migrating band indicates the formation of a DNA-drug complex.[11]
DNase I Footprinting
DNase I footprinting is a high-resolution technique used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" in the pattern of DNA fragments when analyzed by gel electrophoresis.[13][14]
Experimental Protocol:
-
Probe Preparation: Prepare a DNA fragment (100-300 bp) containing the region of interest, uniquely end-labeled with a radioactive isotope (³²P) or an infrared dye.[13][15]
-
Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of this compound.
-
DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to achieve, on average, one cut per DNA molecule. The incubation time is typically short (e.g., 1-2 minutes).[13][14]
-
Reaction Termination and DNA Purification: Stop the reaction by adding a stop solution (e.g., containing EDTA) and purify the DNA fragments, typically by phenol-chloroform extraction and ethanol precipitation.[13][16]
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Analysis: Visualize the fragments by autoradiography or infrared imaging. The binding site of this compound will appear as a gap (the footprint) in the ladder of DNA fragments compared to a control lane without the drug.[16]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[17][18] It provides quantitative data on binding kinetics (association and dissociation rate constants, kₐ and kₑ) and affinity (equilibrium dissociation constant, Kₑ).[19][20]
Experimental Protocol:
-
Chip Preparation: Immobilize one of the binding partners, typically a biotinylated DNA oligonucleotide containing the target sequence, onto a streptavidin-coated sensor chip.[20][21]
-
Binding Analysis: Inject a solution containing the other binding partner (this compound, the analyte) at various concentrations over the sensor chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).[18][19]
-
Dissociation Phase: After the association phase, flow a buffer solution without the analyte over the chip to monitor the dissociation of the complex.
-
Data Analysis: Fit the association and dissociation curves (sensorgram) to kinetic models to determine the rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[17][19]
Cellular Impact: Signaling Pathways Affected by Olivomycin
Beyond its direct interaction with DNA, this compound has been shown to modulate critical cellular signaling pathways, contributing to its anticancer effects. Notably, it can induce apoptosis in human tumor cells and suppress p53-dependent transcription.[22][23] The p53 tumor suppressor protein plays a central role in cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, such as DNA damage. By binding to GC-rich promoter regions of p53 target genes, this compound can inhibit the transcription of genes involved in these protective pathways, ultimately pushing the cell towards apoptosis.[22]
References
- 1. mdpi.com [mdpi.com]
- 2. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA minor groove binders as potential antitumor and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recognition between mitomycin C and specific DNA sequences for cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recognition of specific DNA sequences by mitomycin C for alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. youtube.com [youtube.com]
- 12. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 13. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 14. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 15. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNase I footprinting [gene.mie-u.ac.jp]
- 17. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 18. portlandpress.com [portlandpress.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Protein-DNA Interactions Using Surface Plasmon Resonance and a ReDCaT Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
A Comparative Guide: Olivomycin C and DAPI for Cellular DNA Fluorescence
For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for DNA visualization and quantification, this guide provides a comprehensive comparison of Olivomycin C and DAPI. This analysis is supported by available experimental data on their fluorescence properties, DNA binding mechanisms, and application protocols.
Quantitative Comparison of Fluorescence Properties
A direct quantitative comparison of the fluorescence properties of this compound and DAPI is essential for selecting the appropriate tool for specific research needs. While extensive data is available for the widely used stain DAPI, specific quantitative values for this compound are less commonly reported. However, by examining data for the closely related aureolic acid antibiotic, Olivomycin A, and other members of its class like Chromomycin A3, we can establish a comparative framework.
| Property | This compound (and related Aureolic Acids) | DAPI |
| Excitation Maximum (λex) | ~445 nm (Chromomycin A3) | ~358 nm (DNA-bound)[1] |
| Emission Maximum (λem) | ~575 nm (Chromomycin A3) | ~461 nm (DNA-bound)[1] |
| Quantum Yield (Φ) | Data not available for this compound. Generally considered to have weaker fluorescence than DAPI. | ~0.92 (DNA-bound)[2] |
| Molar Extinction Coefficient (ε) | Data not available for this compound. | 27,000 cm⁻¹M⁻¹ |
| Fluorescence Enhancement upon DNA Binding | Significant enhancement observed. Olivomycin A shows a 10-fold increase. | ~20-fold enhancement[3] |
| Binding Specificity | GC-rich regions of DNA[1] | AT-rich regions of DNA[1] |
Experimental Insights and Performance
Studies have shown that cells stained with olivomycin exhibit slightly greater fluorescence intensity compared to those stained with its analogs, chromomycin or mithramycin. However, autofluorescent antibiotics like olivomycins are generally considered to have weaker intrinsic fluorescence compared to synthetic dyes like DAPI.
DAPI is renowned for its bright blue fluorescence and high quantum yield upon binding to DNA, making it a staple in fluorescence microscopy for nuclear counterstaining. Its preference for AT-rich regions provides a distinct staining pattern.
This compound, as an aureolic acid antibiotic, requires the presence of divalent cations like Mg²⁺ to form a complex that binds to the minor groove of GC-rich DNA sequences. This binding specificity can be advantageous for researchers studying DNA regions with high guanine and cytosine content.
Experimental Protocols
Detailed methodologies are crucial for reproducible and quantitative fluorescence analysis. Below are representative protocols for both this compound (adapted from protocols for related aureolic acid antibiotics) and DAPI.
This compound Staining for Fluorescence Microscopy (Adapted Protocol)
-
Cell Preparation: Grow cells on coverslips or chamber slides to the desired confluency.
-
Fixation: Fix cells with an appropriate fixative such as 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilization: If targeting intracellular DNA in fixed cells, permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Staining Solution Preparation: Prepare a staining solution of this compound at a concentration of 0.1-1 µg/mL in a buffer containing 10-15 mM MgCl₂.
-
Staining: Incubate the fixed and permeabilized cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslips with an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with excitation and emission filters appropriate for the spectral properties of this compound (e.g., excitation around 445 nm and emission around 575 nm).
DAPI Staining for Fluorescence Microscopy
-
Cell Preparation: Grow cells on coverslips or chamber slides.
-
Fixation: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol).
-
Permeabilization (if necessary): For fixed cells, permeabilization with 0.1-0.5% Triton X-100 in PBS can enhance nuclear staining.
-
Staining Solution Preparation: Prepare a DAPI stock solution (e.g., 1 mg/mL in deionized water) and dilute to a working concentration of 0.1-1 µg/mL in PBS.
-
Staining: Incubate cells with the DAPI working solution for 1-5 minutes at room temperature.
-
Washing: Rinse the cells twice with PBS.
-
Mounting: Mount with an antifade mounting medium.
-
Imaging: Observe the cells using a fluorescence microscope with a DAPI filter set (excitation ~360 nm, emission ~460 nm).
DNA Binding Mechanisms and Signaling Pathways
The distinct DNA binding mechanisms of this compound and DAPI are fundamental to their application and specificity.
This compound DNA Binding Pathway
This compound, a member of the aureolic acid antibiotic family, interacts with DNA through a specific and well-characterized mechanism. The process involves the formation of a drug dimer that is coordinated by a divalent cation, typically Mg²⁺. This complex then binds to the minor groove of the DNA double helix, showing a strong preference for GC-rich sequences. This interaction is a critical step in its biological activity, which includes the inhibition of DNA replication and transcription.
Caption: this compound DNA Binding Pathway.
DAPI DNA Binding Pathway
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that exhibits a strong affinity for DNA. Its binding mechanism is characterized by its preference for adenine-thymine (A-T) rich regions within the minor groove of the DNA. Upon binding, DAPI undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, making it an excellent marker for DNA in various applications, including fluorescence microscopy and flow cytometry.
Caption: DAPI DNA Binding Pathway.
Experimental Workflow for Comparative Fluorescence Analysis
To quantitatively compare the fluorescence of this compound and DAPI in a cellular context, a standardized experimental workflow is essential.
Caption: Workflow for comparing this compound and DAPI fluorescence.
References
- 1. Interactions of chromomycin A3 and mithramycin with the sequence d(TAGCTAGCTA)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the DNA-binding antitumor antibiotics, chromomycin and mithramycin with erythroid spectrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Association of chromatin with anticancer antibiotics, mithramycin and chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Olivomycin C: A Procedural Guide for Laboratory Professionals
Authoritative guidance on the proper disposal of Olivomycin C is critical for ensuring laboratory safety and environmental protection. As a potent cytotoxic and antineoplastic agent, improper handling of this compound waste can pose significant health risks to researchers and the wider community.[1][2] This document provides a comprehensive, step-by-step protocol for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing exposure and ensuring regulatory compliance.
This compound is classified as a hazardous substance, harmful if swallowed, and may cause health damage upon inhalation.[3][4] Cumulative effects and potential sensitization are also concerns.[3] Therefore, all materials that come into contact with this compound must be treated as cytotoxic waste and disposed of accordingly, typically through incineration or chemical neutralization.[1]
Key Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to have a designated and properly equipped area for its handling. All personnel must be trained in the safe handling of cytotoxic drugs.[5]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense against exposure. The following should be worn at all times when handling this compound:
-
Gloves: Two pairs of chemotherapy-grade gloves.[5]
-
Gown: A disposable, impermeable gown with long sleeves and tight-fitting cuffs.[6]
-
Eye Protection: Safety goggles or a face shield.[7]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid inhalation.[8]
Summary of this compound Hazards
For quick reference, the key hazards associated with this compound are summarized in the table below. This information is derived from safety data sheets and should be consulted before handling the compound.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][8] | Ingestion |
| Carcinogenicity | Suspected of causing cancer.[8] | Inhalation, Skin Contact, Ingestion |
| Sensitization | Possible respiratory and skin sensitizer.[3] | Inhalation, Skin Contact |
| Hazard Statement | This material and its container must be disposed of as hazardous waste.[3] | N/A |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of solid and liquid this compound waste, as well as decontaminating laboratory surfaces.
Disposal of Solid Waste (e.g., contaminated vials, pipette tips, gloves, gowns)
-
Segregation at the Point of Generation: Immediately after use, all solid waste contaminated with this compound, including empty vials, used pipette tips, contaminated gloves, and gowns, must be segregated from other laboratory waste.[1]
-
Waste Container: Place all contaminated solid waste directly into a designated, puncture-proof, and leak-proof cytotoxic waste container.[1] This container should be clearly labeled with the cytotoxic symbol and colored according to institutional and regional regulations (often yellow or purple).[2][9]
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated cytotoxic sharps container.[10]
-
Sealing and Storage: When the container is three-quarters full, securely seal it. Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal service.
-
Final Disposal: The final disposal of the sealed container must be through incineration at a permitted facility.[1][9]
Disposal of Liquid Waste (e.g., stock solutions, cell culture media)
-
Avoid Sewer Disposal: Under no circumstances should liquid this compound waste be poured down the drain.[11]
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container with a tight-fitting screw cap. The container must be clearly labeled as "Cytotoxic Waste: this compound."
-
Chemical Inactivation (if applicable and permitted): In some cases, chemical deactivation may be an option where incineration is not available.[1] However, this requires specific protocols and validation. Consult your institution's Environmental Health and Safety (EHS) department for approved chemical inactivation procedures for this compound.
-
Solidification: For small volumes of liquid waste, an absorbent material like Green Z can be added to the collection container to solidify the liquid.[11] This can reduce the risk of spills during transport.
-
Storage and Disposal: Store the sealed liquid waste container in the same designated secure area as the solid waste. Arrange for pickup and disposal by a licensed hazardous waste contractor.
Spill Management and Decontamination
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described above.
-
Contain the Spill: Use absorbent pads from a chemotherapy spill kit to gently cover and contain the spill, working from the outside in.[10]
-
Clean the Area: Once the spill is absorbed, clean the area thoroughly with a detergent solution, followed by a rinse with water.[12]
-
Dispose of Cleaning Materials: All materials used for spill cleanup, including absorbent pads and wipes, must be disposed of as cytotoxic solid waste.[6]
-
Report the Spill: Document the spill and the cleanup procedure according to your institution's safety protocols.[10]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
By implementing these procedures, laboratories can significantly mitigate the risks associated with this compound, fostering a safer research environment for all personnel. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) before handling any hazardous chemical.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mitosol.com [mitosol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. medical-systems.com [medical-systems.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Olivomycin C
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Olivomycin C. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a hazardous substance, classified as harmful if swallowed and suspected of causing cancer, necessitating stringent handling procedures.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table summarizes the required PPE. Due to the lack of specific chemical resistance data for this compound, the selection of gloves should be based on general guidance for handling cytotoxic and hazardous compounds. It is crucial to use gloves specifically tested for resistance to chemotherapy drugs.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should have a long cuff that covers the sleeve of the gown. | Prevents exposure in case of a tear or puncture in the outer glove. Long cuffs provide a barrier over the gown. |
| Body Protection | Disposable Gown: A solid-front, back-closing disposable gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be elastic or knit. | Protects skin and personal clothing from contamination. The design ensures maximum coverage. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator: Required when handling the powdered form of this compound (e.g., weighing, reconstituting) or when there is a risk of aerosolization. A surgical mask is not sufficient for powder handling. | Protects against inhalation of hazardous particles.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield: Wear chemical splash goggles that comply with ANSI Z87.1. A full-face shield should be worn over the goggles when there is a splash hazard (e.g., during reconstitution or spill cleanup). | Provides a barrier against splashes and aerosols, protecting the eyes and face from contamination. |
| Foot Protection | Disposable Shoe Covers: Worn over laboratory shoes. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: From Receipt to Disposal
A clear and well-defined workflow is essential for the safe handling of this compound. The following diagram outlines the key steps, from receiving the compound to the final disposal of waste. Adherence to this workflow will minimize the risk of exposure and cross-contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
